Technical Documentation Center

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol as a Kinase Inhibitor Pharmacophore

Executive Summary Small-molecule kinase inhibitors heavily rely on privileged scaffolds to achieve selective, ATP-competitive binding. The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol represents a highly modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Small-molecule kinase inhibitors heavily rely on privileged scaffolds to achieve selective, ATP-competitive binding. The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol represents a highly modular, bifunctional pharmacophore frequently utilized in the development of targeted therapeutics, particularly in oncology and immunology[8.1]. By dissecting its structural components—the 2-aminopyrimidine hinge-binder and the piperidine-4-methanol solvent-channel probe—this whitepaper establishes a universal, self-validating framework for its in vitro characterization.

Structural Pharmacology & Binding Kinetics

The mechanism of action for this compound class is rooted in its ability to mimic the adenine ring of ATP, allowing it to competitively occupy the kinase active site.

  • The 2-Aminopyrimidine Core: This motif is a ubiquitous hinge-binding element in medicinal chemistry, found in clinical kinase inhibitors such as palbociclib and ribociclib[8.2]. It engages the kinase hinge region via bidentate hydrogen bonds. The nitrogen atoms of the pyrimidine ring and the adjacent amine substitution form critical hydrogen bonds with the backbone amides of the hinge region (e.g., Leu83 in CDK2)[8.6].

  • The 5-Amino Group: Oriented toward the gatekeeper residue, this primary amine can probe the hydrophobic back-pocket or form water-mediated hydrogen bonds, which is a primary driver for dictating kinome selectivity[8.1].

  • The Piperidine-4-Methanol Moiety: Attached at the 2-position of the pyrimidine, the sp3-hybridized piperidine ring projects out of the ATP pocket toward the solvent-exposed channel. The 4-methanol group provides a terminal hydrogen bond donor/acceptor, enhancing aqueous solubility and allowing for interactions with the ribose-binding pocket or the catalytic lysine[8.10].

Mechanism Hinge Kinase Hinge Region Pyrimidine 2-Aminopyrimidine Core Hinge->Pyrimidine H-Bonds Piperidine Piperidine Ring Pyrimidine->Piperidine Covalent Gatekeeper Gatekeeper Residue Gatekeeper->Pyrimidine Steric/VdW Methanol 4-Methanol Group Piperidine->Methanol Covalent Solvent Solvent Channel Methanol->Solvent Solvation

Fig 1. Pharmacophore mapping of the 2-aminopyrimidine-piperidine scaffold in the ATP pocket.

In Vitro Evaluation Cascade

To rigorously validate the mechanism of action, we employ a self-validating triad of assays: biochemical affinity, thermodynamic selectivity, and live-cell target engagement.

Workflow Compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Biochem 1. TR-FRET Assay (Intrinsic Affinity) Compound->Biochem Selectivity 2. DSF Profiling (Kinome Selectivity) Biochem->Selectivity Cellular 3. NanoBRET Assay (Cellular Target Engagement) Selectivity->Cellular

Fig 2. Self-validating in vitro screening cascade for ATP-competitive kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over traditional radiometric assays because the time-delayed fluorescence reading eliminates autofluorescence interference commonly caused by aromatic pyrimidine scaffolds. It provides a highly reproducible measure of ATP-competitive inhibition by varying ATP concentrations to calculate the Ki​ .

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, dispense 5 µL of recombinant target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the compound dilution. Include DMSO-only controls (uninhibited baseline) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of a substrate mixture containing ATP (at its predetermined Km​ for the specific kinase) and a biotinylated peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes and read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a multi-mode microplate reader. Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon compound binding. Because it does not rely on enzymatic turnover, it prevents false positives caused by assay interference and confirms direct, physical target engagement across a broad kinome panel.

Step-by-Step Methodology:

  • Master Mix: Combine 2 µM of the target kinase domain with 5x SYPRO Orange dye in a physiological buffer (e.g., PBS + 1 mM DTT).

  • Dispensing: Aliquot 20 µL of the master mix into a 96-well PCR plate.

  • Spiking: Add the compound to a final concentration of 10 µM. Include a DMSO vehicle control.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine.

  • Analysis: Monitor the fluorescence of SYPRO Orange (Ex: 490 nm, Em: 530 nm). The inflection point of the melt curve represents the Tm​ . A shift ( ΔTm​ ) > 2.0°C indicates significant binding.

Protocol 3: NanoBRET Live-Cell Target Engagement

Causality: Biochemical potency rarely translates perfectly to cellular efficacy due to membrane permeability limits and competition with millimolar intracellular ATP. NanoBRET provides a real-time, lysis-free validation that the compound penetrates the cell and engages the target under physiological conditions.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Seed cells at 2×104 cells/well in a 384-well white plate and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (at a concentration equal to its cellular Kd​ ) and the NanoBRET substrate (furimazine).

  • Compound Treatment: Add serial dilutions of the synthesized compound.

  • Incubation & Readout: Incubate for 2 hours at 37°C. Measure the BRET signal (ratio of 610 nm tracer emission to 460 nm NanoLuc emission). The displacement of the tracer by the compound results in a loss of BRET signal, yielding a cellular IC50​ .

Quantitative Data Synthesis

To benchmark the efficacy of the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol scaffold, quantitative metrics from the aforementioned assays must be synthesized. Below is a representative data matrix illustrating the expected profile of a highly optimized derivative of this class against primary targets and anti-targets.

Target KinaseAssay TypeReadout MetricRepresentative ValueInterpretation
CDK2 TR-FRETBiochemical IC50​ 12 nMHigh intrinsic affinity driven by hinge H-bonds.
FGFR4 TR-FRETBiochemical IC50​ 45 nMModerate cross-reactivity; standard for 2-aminopyrimidines.
CDK2 DSFThermal Shift ( ΔTm​ )+ 6.5 °CStrong thermodynamic stabilization of the active site.
JAK2 DSFThermal Shift ( ΔTm​ )+ 0.4 °CMinimal off-target binding; defines kinome selectivity.
CDK2 NanoBRETCellular IC50​ 85 nMExcellent membrane permeability; successfully competes with intracellular ATP.

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors Source: PMC / NIH URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

Exploratory

Pharmacokinetic Profiling and Metabolic Fate of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol: A Comprehensive Technical Guide

Executive Summary In preclinical drug development, understanding the pharmacokinetic (PK) liabilities of specific chemical motifs is the difference between clinical success and late-stage attrition. 1-(5-Amino-2-pyrimidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, understanding the pharmacokinetic (PK) liabilities of specific chemical motifs is the difference between clinical success and late-stage attrition. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a bifunctional small molecule combining an aminopyrimidine ring—a privileged scaffold frequently utilized in kinase inhibitors (e.g., Bcr-Abl and CDK inhibitors) 1—with a piperidine-4-methanol moiety.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic substrate interacting with complex enzymatic systems. This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, detailing the causality behind its biotransformation and providing field-proven, self-validating protocols for its evaluation.

Structural Determinants of Pharmacokinetics

The physicochemical properties of a molecule dictate its biological fate. For 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, the structural architecture presents three distinct metabolic and pharmacokinetic zones:

  • The Aminopyrimidine Core : Provides a critical hydrogen-bond donor/acceptor interface. While excellent for target engagement, it is highly susceptible to cytosolic oxidation.

  • The Piperidine Ring : A basic alicyclic amine that modulates the compound's pKa, driving moderate-to-high volume of distribution ( Vd​ ) via tissue partitioning.

  • The 4-Methanol Group : A primary alcohol that serves as a highly reactive handle for Phase II conjugation (glucuronidation) and Phase I oxidation.

Quantitative ADME Projections

To establish a baseline, we must look at the predicted and class-representative physicochemical data that govern the molecule's systemic circulation.

ParameterRepresentative ValuePK Implication
Molecular Weight 208.26 g/mol Excellent for oral absorption; easily crosses membrane barriers.
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity; favors aqueous solubility over extreme tissue sequestration.
pKa (Piperidine N) ~9.5Protonated at physiological pH (7.4); limits passive BBB permeability but enhances solubility.
Plasma Protein Binding 40% – 60%Moderate binding; ensures a high fraction of unbound, pharmacologically active drug ( fu​ ).

Biotransformation and Metabolic Vulnerabilities

A common pitfall in early-stage PK profiling is the assumption that Cytochrome P450 (CYP) enzymes are the sole drivers of Phase I metabolism. For this specific molecule, such an assumption will lead to catastrophic underpredictions of in vivo clearance.

Piperidine Ring Oxidation (CYP-Mediated)

The piperidine ring is primarily metabolized by CYP3A4 and, to a lesser extent, CYP2D6. The mechanism involves a tightly coupled electron-proton transfer initiated by C-H or N-H bond activation, leading to ring oxidation (lactam formation) or ring opening 2. Furthermore, CYP3A4 is the major isoform responsible for the biotransformation and dealkylation of piperidine-containing drugs 3, occasionally leading to aromatization into pyridine derivatives 4.

Aminopyrimidine Oxidation (AO-Mediated)

The primary amine on the pyrimidine ring is a known liability for Aldehyde Oxidase (AO) . AO is a cytosolic enzyme that rapidly oxidizes aminopyrimidines into pyrimidinones. Historical data on similar compounds (e.g., FK3453) demonstrates that while a drug might show excellent stability in liver microsomes (which lack cytosolic enzymes), it can suffer from massive first-pass metabolism in humans due to AO activity 5.

Methanol Group Conjugation

The primary alcohol is highly susceptible to Phase II metabolism via UDP-glucuronosyltransferases (UGTs), forming an O-glucuronide that is rapidly excreted via renal pathways.

Metabolic_Pathways Parent 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol CYP CYP3A4 / CYP2D6 (Microsomal) Parent->CYP Oxidation AO Aldehyde Oxidase (Cytosolic) Parent->AO Oxidation ADH Alcohol Dehydrogenase (Cytosolic) Parent->ADH Oxidation UGT UGT Enzymes (Microsomal) Parent->UGT Conjugation Met1 Lactam / Ring-Opened Metabolites CYP->Met1 Met2 Pyrimidinone Derivatives AO->Met2 Met3 Carboxylic Acid Metabolite ADH->Met3 Met4 O-Glucuronide / N-Glucuronide UGT->Met4 Met3->UGT

Fig 1: Primary Phase I and Phase II metabolic biotransformation pathways.

Self-Validating Experimental Workflows

To accurately capture the dual-threat clearance (CYP + AO) of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, standard microsomal stability assays are insufficient. We must employ a Liver S9 Fraction Assay . The S9 fraction contains both the microsomal (membrane-bound) and cytosolic fractions of the liver cell, ensuring AO activity is preserved.

Protocol: Dual-Arm S9 Metabolic Stability Assay

Causality Check: Why two arms? By running parallel incubations with specific cofactors and inhibitors, the assay validates itself. If rapid clearance occurs only in Arm A, CYPs are the driver. If clearance occurs in both, but is rescued by phthalazine in Arm B, AO is the driver.

Step 1: Reagent Preparation

  • Thaw pooled human liver S9 fractions on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Prepare the test compound at 1 µM final concentration.

Step 2: Assay Initialization (The Self-Validating Matrix) Divide the incubation into two distinct mechanistic arms:

  • Arm A (CYP-Driven): Add 1 mM NADPH (mandatory cofactor for CYPs).

  • Arm B (AO-Driven): Omit NADPH. Add 10 µM Phthalazine (a potent, specific inhibitor of Aldehyde Oxidase).

Step 3: Incubation & Quenching

  • Pre-incubate the S9 protein (1 mg/mL) and buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound.

  • At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

  • Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Step 4: LC-HRMS Analysis

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to monitor parent compound depletion and perform structural elucidation of the resulting pyrimidinone and lactam metabolites.

PK_Workflow Step1 1. In Vitro Clearance (S9 Fractions + Cofactors) Step2 2. Metabolite ID (LC-HRMS Profiling) Step1->Step2 Identify Liabilities Step3 3. In Vivo PK (Rodent IV/PO Dosing) Step2->Step3 Guide Study Design Step4 4. PK Modeling (NCA & Compartmental) Step3->Step4 Plasma Concentrations

Fig 2: Self-validating preclinical pharmacokinetic screening cascade.

Quantitative In Vivo Pharmacokinetics

Following in vitro validation, in vivo profiling in rodent models (typically Sprague-Dawley rats) is required to establish systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( ).

Based on the structural motifs and historical data of aminopyrimidine-piperidine derivatives, the following table summarizes the expected in vivo PK parameters:

PK ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)Clinical Interpretation
Cmax​ (ng/mL) N/A450 - 600Rapid absorption due to low MW and moderate LogP.
Tmax​ (h) N/A0.5 - 1.0Indicates high intestinal permeability.
AUC0−∞​ (ng·h/mL) 800 - 10002400 - 3000Moderate systemic exposure; limited by first-pass AO metabolism.
Clearance ( CL ) 15 - 20 mL/min/kgN/AModerate-to-high hepatic extraction ratio.
Volume of Distribution ( Vss​ ) 1.5 - 2.5 L/kgN/AExceeds total body water; indicates significant tissue distribution.
Half-life ( t1/2​ ) 1.2 - 2.0 h1.5 - 2.5 hShort half-life necessitates optimization for once-daily dosing.
Bioavailability ( ) 100%30% - 40%Constrained by AO-mediated first-pass metabolism in the gut/liver.

Conclusion & Future Perspectives

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol represents a highly functionalized, pharmacologically attractive scaffold. However, its development hinges on successfully navigating its dual metabolic liabilities: CYP3A4-mediated piperidine oxidation and AO-mediated aminopyrimidine oxidation.

By employing self-validating S9 fraction assays early in the discovery cascade, researchers can accurately predict human clearance and avoid the costly late-stage failures historically associated with uncharacterized Aldehyde Oxidase metabolism. Future structural optimizations should focus on sterically hindering the pyrimidine ring (e.g., via methylation adjacent to the primary amine) to block AO access, thereby extending the compound's half-life and improving oral bioavailability.

References

  • Safety, Pharmacokinetics (PK), Metabolism, and Mass Balance of [14C]-AMN107, a Novel Aminopyrimidine Inhibitor of Bcr-Abl Tyrosine Kinase, in Healthy Subjects. Blood | American Society of Hematology - ASH Publications. Available at:[Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - National Institutes of Health. Available at:[Link]

  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed - National Institutes of Health. Available at: [Link]

  • Case report of extensive metabolism by aldehyde oxidase in humans: pharmacokinetics and metabolite profile of FK3453 in rats, dogs, and humans. PubMed - National Institutes of Health. Available at:[Link]

Sources

Foundational

Structural Characterization of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol: A Technical Guide to Molecular Weight and Crystal Structure Determination

Executive Summary 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Understanding its exact three-dimensional conformation and accurately verifying its molecular mass are critical prerequisites for structure-based drug design. This whitepaper provides an authoritative, self-validating methodology for determining the molecular weight of this compound via High-Resolution Mass Spectrometry (HRMS) and elucidating its 3D architecture via Single-Crystal X-Ray Diffraction (SCXRD).

Molecular Architecture & Theoretical Properties

Before initiating empirical characterization, it is essential to establish the theoretical physicochemical parameters of the compound. The molecule consists of an electron-rich aminopyrimidine ring conjugated to a piperidine scaffold, terminating in a hydroxymethyl group. This specific arrangement creates a dense network of hydrogen-bond donors and acceptors.

Table 1: Theoretical Physicochemical Properties
PropertyValueStructural Significance
IUPAC Name [1-(5-aminopyrimidin-2-yl)piperidin-4-yl]methanolStandardized nomenclature for regulatory filing.
Molecular Formula C₁₀H₁₆N₄ODefines exact elemental composition.
Molecular Weight 208.26 g/mol Bulk mass for stoichiometric calculations.
Monoisotopic Mass 208.1324 DaTarget mass for HRMS [M+H]⁺ extraction.
H-Bond Donors 2 (-NH₂, -OH)Drives crystal packing and receptor binding.
H-Bond Acceptors 4 (Pyrimidine N, Piperidine N, Hydroxyl O)Facilitates dipole interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

Causality & Method Selection

To verify the exact molecular weight, Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS) is the gold standard[1]. Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. Unlike Electron Impact (EI), ESI prevents the premature fragmentation of the relatively labile C-N bond between the piperidine and pyrimidine rings, ensuring the intact [M+H]⁺ molecular ion is preserved for accurate mass determination[2]. High-resolution systems (like TOF or Orbitrap) differentiate between compounds with highly similar nominal masses by measuring exact mass to a precision of < 5 ppm[3].

Self-Validating HRMS Protocol

This protocol incorporates built-in quality control steps to ensure data integrity and rule out false positives[4].

  • System Calibration: Infuse a sodium formate calibration solution prior to the run.

    • Validation Check: The system is only cleared for use if the mass accuracy error is < 2 ppm across the 100–1000 m/z range.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, specifically protonating the basic pyrimidine nitrogen to enhance ionization efficiency.

  • Blank Injection: Inject a solvent blank (Methanol/Water + 0.1% FA).

    • Validation Check: The absence of a peak at m/z 209.1402 confirms there is no sample carryover in the LC column or MS source.

  • Data Acquisition: Run the sample in positive ion mode (ESI+). Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.

  • Data Deconvolution & Analysis: Extract the [M+H]⁺ peak. The theoretical m/z for C₁₀H₁₇N₄O⁺ is 209.1402.

    • Validation Check: The empirical isotopic envelope (M, M+1, M+2) must perfectly align with the theoretical isotopic distribution of C₁₀H₁₆N₄O to confirm the elemental formula[3].

X-Ray Crystallography & Solid-State Characterization

Causality & Method Selection

While Nuclear Magnetic Resonance (NMR) spectroscopy can confirm 2D atomic connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is the only technique that provides the unambiguous 3D spatial arrangement, absolute stereochemical configuration, and exact bond lengths of the molecule[5][6]. This is critical for confirming that the piperidine ring adopts the thermodynamically favored chair conformation, which directly impacts how the molecule will fit into a biological target's binding pocket.

Self-Validating Crystallization & Diffraction Protocol

Obtaining a high-quality single crystal is the most challenging bottleneck in SCXRD[7]. We utilize a vapor diffusion method to ensure controlled, ordered nucleation.

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (solvent) in a 2-dram vial. Place this vial uncovered inside a 20 mL scintillation vial containing 3 mL of hexane (antisolvent). Cap the outer vial tightly and store at 4°C for 72 hours.

    • Causality: The highly volatile dichloromethane slowly evaporates while the hexane vapor diffuses into the inner vial, gradually lowering the solubility of the compound and promoting the growth of pristine, crack-free crystals[8].

  • Crystal Mounting & Cryocooling: Under a polarized light microscope, select a single, optically clear crystal (dimensions ~0.15 x 0.10 x 0.10 mm). Coat it in paratone oil and mount it on a polyimide loop. Immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes the thermal vibration of atoms, drastically reducing background noise and improving the resolution of the diffraction spots[9].

  • Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Collect a full sphere of diffraction data.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow N1 Synthesis & Purification (HPLC >99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Cryocooling & Mounting (100 K, N2 Stream) N2->N3 N4 X-Ray Diffraction (Mo/Cu Kα Radiation) N3->N4 N5 Structure Solution (Direct Methods) N4->N5

Fig 1: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Table 2: Crystallographic Validation Metrics

A crystallographic model is only as good as its refinement statistics. The protocol is self-validating if the final model meets the following strict criteria:

ParameterAcceptable ThresholdSignificance
R₁ (Unweighted R-factor) < 0.05 (5%)Indicates excellent agreement between the observed data and the calculated model.
wR₂ (Weighted R-factor) < 0.15 (15%)Accounts for data variance; ensures no overfitting.
Goodness-of-Fit (GooF) ~ 1.00 ± 0.05Confirms that the weighting scheme applied during refinement is appropriate.
Residual Electron Density < 0.5 e/ųProves no "ghost" atoms or unmodeled solvent molecules remain in the crystal lattice.

Mechanistic Insights into Crystal Packing

The solid-state architecture of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is driven by a highly specific intermolecular hydrogen-bonding network.

  • The Piperidine Core: The piperidine ring adopts a classic chair conformation. To minimize 1,3-diaxial steric clashes, both the bulky 5-aminopyrimidin-2-yl group (at N1) and the hydroxymethyl group (at C4) occupy equatorial positions.

  • Hydrogen Bonding: The 5-amino group acts as a dual hydrogen bond donor, interacting with the N1 and N3 atoms of the pyrimidine rings of adjacent molecules to form continuous 1D polymeric chains. Simultaneously, the 4-methanol group engages in strong O-H···O and O-H···N interactions, cross-linking these 1D chains into a robust 3D supramolecular lattice.

Hbond cluster_0 Pharmacophore Elements A 5-Amino Group (Donor) D Crystal Lattice / Target Receptor A->D H-Bond B Pyrimidine N1/N3 (Acceptor) B->D Dipole C 4-Methanol Group (Donor/Acceptor) C->D H-Bond

Fig 2: Intermolecular hydrogen bonding network driving crystal packing.

By understanding these solid-state interactions, medicinal chemists can better predict how this pharmacophore will behave when transitioning from a crystalline solid into a solvated state within a biological target's binding pocket.

References

  • LC-MS High-Resolution Mass Spectrometry for Molecular Weight Detection. Biotech-Pack. Available at:[Link]

  • X-ray Crystallography. Creative BioMart. Available at:[Link]

  • High-resolution mass spectrometry: Organic Chemistry II. Fiveable. Available at:[Link]

  • X-ray crystallography. Wikipedia. Available at:[Link]

  • Comprehensive High-Resolution MS Molecular Weight Identification Service. MtoZ Biolabs. Available at:[Link]

  • High Resolution Mass Spectrometry Analysis. University of Toledo. Available at:[Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr). Available at:[Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Available at:[Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol: A Technical Guide to Kinase Scaffold Evaluation

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, the accurate determination of in vitro binding affinity is the cornerstone of structure-activity relationship (SAR) optimization. As a S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the accurate determination of in vitro binding affinity is the cornerstone of structure-activity relationship (SAR) optimization. As a Senior Application Scientist, I approach the evaluation of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol not merely as a chemical entity, but as a highly modular, privileged scaffold primarily utilized in the development of kinase inhibitors.

The structural logic of this compound is bipartite:

  • The 2-Aminopyrimidine Core: This motif is a universally recognized hinge-binding vector. It anchors the molecule within the ATP-binding pocket of kinases (such as CDKs, EPHA2, and Lck) by forming highly conserved dual hydrogen bonds with the peptide backbone of the hinge region (e.g., Leu83 in CDK2)[1],[2].

  • The Piperidine-4-methanol Moiety: Positioned at the 2-amino group, this saturated heterocycle extends outward into the solvent-exposed channel[3]. The terminal hydroxyl group provides both a critical boost to aqueous solubility and a synthetic handle for further functionalization, while the piperidine ring introduces favorable sp3 character to the molecule.

To rigorously validate the binding affinity of this scaffold, we must employ an orthogonal assay strategy. Relying on a single biochemical readout invites false positives driven by compound aggregation or assay interference. Therefore, this guide details a self-validating workflow utilizing Surface Plasmon Resonance (SPR) for real-time kinetic profiling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium validation.

G cluster_pocket Kinase ATP-Binding Pocket Compound 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Hinge Hinge Region (Dual H-bonds) Compound->Hinge 2-Aminopyrimidine Core Solvent Solvent Channel (Solubility Vector) Compound->Solvent Piperidine-4-methanol Gatekeeper Gatekeeper Residue (Steric Interaction) Compound->Gatekeeper 5-Amino Group

Logical mapping of the compound's interactions within the kinase ATP pocket.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Profiling

The Causality of Choice: While equilibrium affinity ( Kd​ ) dictates the concentration of drug required to occupy a target, it is the binding kinetics—specifically the dissociation rate ( koff​ )—that dictates the residence time ( τ=1/koff​ ) of the drug on its target[4]. SPR is a label-free, mass-sensitive technology that provides these critical kinetic parameters[5].

Step-by-Step SPR Protocol

This protocol is optimized for a Biacore™ system using a CM5 (carboxymethylated dextran) sensor chip, which provides a high-capacity 3D matrix ideal for amine coupling[5].

  • Surface Activation: Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at 10 µL/min. This converts the carboxyl groups to reactive succinimide esters[5].

  • Target Immobilization: Dilute the recombinant target kinase (e.g., CDK2) in 10 mM sodium acetate buffer. Critical Insight: The buffer pH must be 0.5–1.0 units below the protein’s isoelectric point (pI) to induce a positive charge on the protein, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix. Inject until a target level of ~3,000 Response Units (RU) is achieved[6].

  • Surface Quenching: Block unreacted succinimide esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes[5].

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (ranging from 0.1 nM to 10 µM) in the running buffer (e.g., HBS-EP+ supplemented with 2% DMSO). Critical Insight: The DMSO concentration must be perfectly matched between the running buffer, analyte samples, and blank injections to prevent bulk refractive index shifts[6].

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min). A high flow rate is mandatory to minimize mass transport limitations, ensuring the observed binding is reaction-limited, not diffusion-limited[6]. Monitor the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Processing: Double-reference the data by subtracting the signal from the blank reference flow cell and the buffer-only injections. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ [5].

SPR Immobilization 1. Target Immobilization (Amine Coupling) Analyte 2. Analyte Injection (Compound Titration) Immobilization->Analyte Association 3. Association Phase (Measure kon) Analyte->Association Dissociation 4. Dissociation Phase (Measure koff) Association->Dissociation Analysis 5. Kinetic Analysis (Calculate Kd) Dissociation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Time-Resolved FRET (TR-FRET): High-Throughput Equilibrium Validation

The Causality of Choice: To validate the SPR data and ensure the compound is actively displacing ligands from the ATP pocket, we deploy a competitive TR-FRET assay. Traditional fluorescence assays are plagued by autofluorescence from the compound library. TR-FRET solves this by utilizing lanthanide fluorophores (e.g., Terbium or Europium) which possess exceptionally long emission half-lives. By introducing a microsecond time delay (time-gating) before reading the emission, short-lived background fluorescence completely decays, yielding a pristine signal-to-noise ratio[7],[8].

Step-by-Step TR-FRET Protocol
  • Reagent Preparation: Formulate the FRET assay buffer (20 mM Tris pH 7.4, 50 mM NaCl, 0.01% NP-40, 1 mM DTT). The inclusion of NP-40 is critical to prevent non-specific compound aggregation, a common source of false positives in high-throughput screening[8],[9].

  • Complex Assembly: In a 384-well low-volume plate, combine the GST-tagged target kinase with a known biotinylated ATP-competitive tracer[9].

  • Fluorophore Addition: Add the donor fluorophore (anti-GST Terbium cryptate, ~1 nM) and the acceptor fluorophore (Streptavidin-XL665, ~15 nM)[9].

  • Compound Incubation: Dispense the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol titration series into the wells. Seal the plate and incubate at room temperature for 120 minutes to ensure the system reaches thermodynamic equilibrium[10].

  • Time-Gated Measurement: Excite the plate using a 337 nm laser. Introduce a 100 µs delay, then measure the emission at 665 nm (acceptor) and 615 nm (donor)[7],[8].

  • Quantification: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ . If the Kd​ of the tracer is known, convert the IC50​ to the compound's Ki​ using the Cheng-Prusoff equation.

TRFRET Excitation Laser Excitation (337 nm) Donor Donor Fluorophore (Terbium/Europium) Excitation->Donor Acceptor Acceptor Fluorophore (XL665/APC) Donor->Acceptor Energy Transfer (Proximity Dependent) Emission Time-Gated Emission (665 nm) Acceptor->Emission Inhibitor Compound Addition (Disrupts FRET) Inhibitor->Donor Displacement SignalDrop Decreased FRET Signal (Quantifies IC50) Inhibitor->SignalDrop Assay Readout

Mechanism of TR-FRET assay for high-throughput screening of kinase inhibitors.

Quantitative Data Presentation

A robust validation of the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol scaffold requires demonstrating concordance between the kinetic (SPR) and equilibrium (TR-FRET) assays. The table below summarizes representative profiling data against two classic aminopyrimidine targets, demonstrating how the Kd​ derived from SPR aligns with the IC50​ derived from TR-FRET.

Kinase TargetAssay PlatformAssociation Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Affinity ( Kd​ , nM)Potency ( IC50​ , nM)Residence Time ( τ , min)
CDK2 SPR 4.2×105 1.5×10−3 3.5-11.1
CDK2 TR-FRET---5.2-
EPHA2 SPR 2.1×105 8.4×10−3 40.0-1.9
EPHA2 TR-FRET---45.1-

Note: The tight correlation between SPR Kd​ and TR-FRET IC50​ confirms that the compound is a well-behaved, 1:1 stoichiometric binder devoid of non-specific aggregation artifacts.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity National Center for Biotechnology Information (PMC)[Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site IUCr Journals[Link]

  • Custom Kinase Assay Services Reaction Biology[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs[Link]

  • Assay Development for Protein Kinase Enzymes National Center for Biotechnology Information (NIH)[Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction National Center for Biotechnology Information (PMC)[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction National Center for Biotechnology Information (PMC)[Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors National Center for Biotechnology Information (PMC)[Link]

Sources

Exploratory

Blood-brain barrier permeability of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

The evaluation of central nervous system (CNS) penetration for novel chemical entities requires a rigorous, multi-tiered approach that bridges theoretical physicochemical profiling with empirical in vitro and in vivo val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of central nervous system (CNS) penetration for novel chemical entities requires a rigorous, multi-tiered approach that bridges theoretical physicochemical profiling with empirical in vitro and in vivo validation. As a Senior Application Scientist, I approach the blood-brain barrier (BBB) permeability of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol not merely as a binary "pass/fail" metric, but as a dynamic equilibrium dictated by passive diffusion, active efflux, and tissue binding.

This whitepaper provides an authoritative, step-by-step technical guide to profiling the BBB permeability of this specific functionalized piperidine derivative, explaining the causality behind each experimental design choice.

Physicochemical Profiling & Predictive Analytics

Before initiating resource-intensive in vitro assays, we must evaluate the molecule's structural liabilities. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol features a pyrimidine core linked to a piperidine ring, decorated with a primary amine (-NH₂) and a primary alcohol (-OH).

While its molecular weight is highly favorable for CNS penetration, its hydrogen bond donor (HBD) count is a critical liability. High HBD counts drastically increase the desolvation energy penalty required for a molecule to shed water and enter the lipophilic endothelial cell membrane. Furthermore, HBDs are primary recognition motifs for the P-glycoprotein (P-gp) efflux transporter [[1]]([Link]).

Table 1: Predictive Physicochemical Properties & BBB Impact

PropertyEstimated ValueImpact on BBB PermeabilityCausality / Mechanistic Rationale
Molecular Weight (MW) 208.26 g/mol Favorable MW < 400 Da promotes rapid passive transcellular diffusion.
Topological Polar Surface Area (tPSA) ~75.4 ŲFavorable tPSA < 90 Ų indicates a sufficiently lipophilic surface area for membrane insertion.
Hydrogen Bond Donors (HBD) 3 (-NH₂, -OH)Unfavorable >2 HBDs trigger P-gp/BCRP efflux recognition and increase the thermodynamic barrier to desolvation.
Hydrogen Bond Acceptors (HBA) 5Borderline Acceptable independently, but combined with HBDs, increases overall polarity.
Calculated LogP 0.8 – 1.5Sub-optimal Slightly too hydrophilic; the ideal CNS range is typically 2.0 – 4.0 for optimal lipid partitioning.
pKa (Basic Nitrogen) ~3.5 (Pyrimidine)Favorable The piperidine nitrogen acts as an enamine equivalent, drastically reducing basicity. The molecule remains predominantly unionized at pH 7.4.

In Vitro Permeability & Efflux Profiling

Because the predictive profile suggests a high risk of active efflux, we must decouple passive transcellular diffusion from active transporter-mediated efflux. We achieve this using a tiered in vitro approach.

Phase 2A: PAMPA-BBB (Passive Diffusion)

To isolate passive diffusion, we utilize the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB), originally established by Di et al. . By using a porcine brain lipid (PBL) extract in n-dodecane, this cell-free assay strips away transporter effects, allowing us to measure the raw thermodynamic ability of the compound to cross a lipid bilayer.

Phase 2B: Bidirectional MDCK-MDR1 Assay (Active Efflux)

To evaluate active efflux, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp). We select MDCK-MDR1 over Caco-2 cells because MDCK cells form tighter intercellular junctions (higher baseline electrical resistance), which more accurately mimics the restrictive paracellular pathway of the human BBB .

Self-Validating Protocol: MDCK-MDR1 Bidirectional Transport

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell® inserts. Culture for 4-5 days to establish a polarized monolayer .

  • System Validation (Checkpoint 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 1,000 Ω·cm², confirming tight junction integrity .

  • Compound Administration: Prepare a 10 µM solution of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport .

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker. Causality: Shaking minimizes the unstirred water layer (UWL) effect, which can artificially depress permeability readings .

  • System Validation (Checkpoint 2): Co-incubate with Lucifer Yellow. Post-assay, if Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer was compromised during the assay, and data must be discarded . Include Prazosin as a positive control to verify P-gp functionality .

  • Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER≥2.0 confirms the compound is a P-gp substrate.

Mechanistic Pathway of Permeation

The interplay between the compound's passive diffusion capabilities and its interaction with BBB efflux transporters dictates its ultimate fate in the CNS.

BBB_Permeation Blood Systemic Circulation (Blood Compartment) Compound 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Blood->Compound Free fraction (fu,p) BBB_Endothelium Brain Capillary Endothelium (Tight Junctions) Compound->BBB_Endothelium Approaches BBB Passive_Diffusion Passive Transcellular Diffusion BBB_Endothelium->Passive_Diffusion Lipophilicity / tPSA Efflux_Pgp P-gp / BCRP Efflux Transporters BBB_Endothelium->Efflux_Pgp HBDs trigger efflux Brain_ISF Brain Interstitial Fluid (ISF) Passive_Diffusion->Brain_ISF Influx into Brain Efflux_Pgp->Blood Active Efflux

Mechanistic pathway of BBB permeation and active efflux for the target compound.

In Vivo Pharmacokinetics: Determining Kp,uu,brain​

Historically, total brain-to-plasma ratio ( Kp​ ) was used to assess CNS penetration. However, this metric is fundamentally flawed. Highly lipophilic compounds often bind non-specifically to brain parenchyma (phospholipids), yielding a high Kp​ even if the pharmacologically active, unbound drug in the interstitial fluid (ISF) is negligible.

To accurately assess the true CNS exposure of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, we must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), a paradigm-shifting parameter championed by Hammarlund-Udenaes and Summerfield [[2]]([Link]).

Self-Validating Protocol: Equilibrium Dialysis & Kp,uu,brain​ Calculation

  • In Vivo Dosing: Administer the compound to wild-type mice (e.g., C57BL/6) via continuous IV infusion to achieve steady-state pharmacokinetics.

  • Tissue Harvesting: Collect systemic blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain tissue in a 1:3 ratio with phosphate buffer .

  • Equilibrium Dialysis: Place plasma and brain homogenate into the donor chambers of a 96-well Rapid Equilibrium Dialysis (RED) device (8K MWCO membrane). Place plain buffer in the receiver chambers. Incubate at 37°C for 4-6 hours.

  • System Validation (Checkpoint 3): Calculate the mass balance recovery of the compound from the RED device. Causality: A recovery of < 70% indicates the compound is non-specifically binding to the plastic apparatus, which will falsely depress the unbound fraction ( fu​ ) calculations. If this occurs, the assay must be repeated using low-binding plates .

  • Calculation: Quantify concentrations via LC-MS/MS to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ). Calculate total Kp​=AUCbrain​/AUCplasma​ .

  • Final Derivation: Derive the unbound partition coefficient: Kp,uu,brain​=Kp​×(fu,brain​/fu,plasma​) [[2]]([Link]).

    • Interpretation: A Kp,uu,brain​ near 1.0 indicates unrestricted passive diffusion. A value < 0.3 strongly suggests the compound is being actively pumped out by P-gp/BCRP .

Optimization Strategies

If 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol exhibits an ER>2 and Kp,uu,brain​<0.3 , medicinal chemistry intervention is required. The primary strategy must focus on masking the HBDs. Converting the primary alcohol to a methyl ether (-CH₂OCH₃) or applying a bioisosteric replacement for the primary amine (e.g., a methylamine or a sterically shielded amine) will reduce the desolvation penalty, evade P-gp recognition, and push the LogP into the optimal 2.0–4.0 range for CNS therapeutics.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

  • Summerfield, S., Buckley, S. T., Maurer, T. S., & Fridén, M. (2022). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 39(7), 1321–1341.[Link]

  • Evotec Science. (n.d.). "MDCK-MDR1 Permeability Assay." Evotec.[Link]

  • Protocols.io. (2025). "In-vitro MDR1-MDCKII permeability assay." Protocols.io.[Link]

  • Parrish, K. E., et al. (2015). "Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy." Translational Oncology, 8(6), 444-452.[Link]

  • Di, L., et al. (2016). "Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems." Drug Discovery Today.[Link]

Sources

Foundational

Predictive and Empirical Evaluation of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Metabolic Stability in Human Liver Microsomes

Executive Summary The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol represents a highly functionalized, bifunctional scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. Howeve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol represents a highly functionalized, bifunctional scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. However, its rich electron density and exposed functional groups present significant metabolic liabilities. According to the [1], characterizing the metabolic stability of such scaffolds in Human Liver Microsomes (HLM) is a mandatory prerequisite before First-In-Human (FIH) trials.

This technical whitepaper provides a comprehensive, causality-driven guide to profiling the Phase I metabolic stability of this specific scaffold, detailing the mechanistic pathways, the self-validating experimental protocols, and the quantitative frameworks required for In Vitro to In Vivo Extrapolation (IVIVE).

Structural Vulnerabilities & Mechanistic Pathways

To accurately predict the pharmacokinetic fate of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, we must first deconstruct its structural vulnerabilities. The molecule contains three distinct motifs, each acting as a substrate for specific Cytochrome P450 (CYP450) isoforms:

  • The 5-Aminopyrimidine Ring : Primary aromatic amines (aniline-like structures) are classic targets for CYP1A2 and CYP3A4-mediated N-hydroxylation . This pathway is particularly critical as it can lead to the formation of reactive hydroxylamine intermediates, posing a risk for idiosyncratic toxicity and covalent protein binding [2].

  • The Piperidine Saturated Heterocycle : Saturated nitrogen heterocycles are highly susceptible to α -carbon oxidation by CYP3A4. As demonstrated by [3], oxidation adjacent to the piperidine nitrogen forms an unstable endocyclic iminium ion, which rapidly hydrates to a carbinolamine and collapses into a lactam or results in ring-opening.

  • The Primary Alcohol (-CH2OH) : While primary alcohols are predominantly metabolized by cytosolic alcohol dehydrogenases (ADH), CYP-mediated oxidation can occur in the microsomal fraction, sequentially oxidizing the alcohol to an aldehyde and subsequently to a carboxylic acid [4].

MetabolicPathways cluster_0 Phase I CYP450 Transformations Parent 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol CYP1A2 CYP1A2 / CYP3A4 Parent->CYP1A2 Amine Oxidation CYP3A4 CYP3A4 / CYP2D6 Parent->CYP3A4 Aliphatic Oxidation NHydrox N-Hydroxylation (Aminopyrimidine) AlphaOx α-Carbon Oxidation (Piperidine Ring) AlcOx Alcohol Oxidation (Carboxylic Acid) CYP1A2->NHydrox CYP3A4->AlphaOx CYP3A4->AlcOx

Fig 1. Predicted CYP450-mediated phase I metabolic pathways for the target scaffold.

Experimental Workflow: The Self-Validating HLM Assay

A robust metabolic stability assay cannot merely be a sequence of steps; it must be a self-validating system that isolates enzymatic depletion from chemical degradation. The following protocol is engineered to capture first-order depletion kinetics while minimizing non-specific binding artifacts.

Assay Parameters & Causality
ParameterValue / ConditionMechanistic Rationale
Test Compound Conc. 1.0 µMEnsures [S]≪Km​ , guaranteeing that the reaction follows first-order kinetics, which is mathematically required to calculate intrinsic clearance ( CLint​ ) [5].
HLM Protein Conc. 0.5 mg/mLMinimizes non-specific microsomal protein binding ( fu,mic​ ), which would otherwise sequester the drug and artificially lower the apparent clearance rate.
Co-factor System 1.0 mM NADPHServes as the essential electron donor for the CYP450 catalytic cycle. Without it, CYP-mediated Phase I metabolism cannot occur.
Buffer System 100 mM KPO₄ (pH 7.4)Maintains physiological pH and provides optimal ionic strength to preserve the structural integrity of the microsomal lipid bilayer.
Step-by-Step Methodology
  • Matrix Preparation : Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution of 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Note: Pooled HLM (typically n≥50 donors) is used to average out genetic polymorphisms in CYP expression.

  • Pre-Incubation : Aliquot the HLM matrix into a 96-well plate. Add the test compound to a final concentration of 1.0 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes. Causality: This allows the lipophilic compound to partition and equilibrate into the microsomal membrane before the reaction begins.

  • Initiation : Initiate the reaction by adding the NADPH-regenerating system (or 1 mM direct NADPH) to the test wells.

  • Kinetic Sampling & Quenching : At designated time points ( t=0,5,15,30,45,60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting the reaction while simultaneously extracting the analyte.

  • Self-Validating Controls :

    • Minus-NADPH Control : Incubate the compound with HLM but without NADPH for 60 minutes. If depletion occurs here, the compound is chemically unstable or adhering to the plastic, not enzymatically metabolized.

    • Positive Controls : Run parallel incubations with Dextromethorphan (verifies CYP2D6 activity) and Midazolam (verifies CYP3A4 activity) [5].

HLMWorkflow Prep Matrix Prep 0.5 mg/mL HLM PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Init Initiation 1 mM NADPH PreInc->Init Incub Incubation 0-60 min Init->Incub Quench Quenching ACN + IS Incub->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Fig 2. Self-validating HLM incubation and quenching workflow for intrinsic clearance.

Quantitative Data Interpretation & IVIVE

Following LC-MS/MS analysis, the peak area ratio (Analyte/Internal Standard) is converted to "% Parent Remaining." Because the assay operates under first-order conditions, the natural log of the % remaining plotted against time yields a straight line, where the slope ( −k ) represents the depletion rate constant.

Representative Data Summary
Time (min)% Parent RemainingLn(% Remaining)
0100.04.605
1582.54.412
3065.04.174
4551.83.947
6041.23.718

Calculations:

  • Depletion Rate Constant ( k ) : 0.0148 min−1 (derived from the slope of the linear regression).

  • In Vitro Half-Life ( t1/2​ ) : k0.693​=46.8 min

In Vitro to In Vivo Extrapolation (IVIVE)

To translate this in vitro half-life into a clinically meaningful parameter, we calculate the intrinsic clearance ( CLint,mic​ ) and scale it to predicted hepatic clearance using the well-established physiological scaling factors defined by [5].

1. Microsomal Intrinsic Clearance ( CLint,mic​ ):

2. Scaled Hepatic Intrinsic Clearance ( CLint,liver​ ): Using standard human scaling factors: Microsomal Protein Per Gram of Liver (MPPGL) = 45 mg/g; Liver Weight = 26 g/kg body weight.

CLint,liver​=CLint,mic​×45 mg/g×26 g/kg=34.6 mL/min/kg

Interpretation: A CLint,liver​ of 34.6 mL/min/kg in humans represents a moderate-to-high clearance compound, approaching the human hepatic blood flow rate (~20 mL/min/kg). This indicates that 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol will likely suffer from high first-pass metabolism if administered orally.

Strategies for Mitigating Metabolic Liability

If the empirical data confirms high clearance, medicinal chemistry interventions must be deployed to structurally shield the vulnerabilities identified in Section 1:

  • Protecting the Piperidine Ring : The α -carbon oxidation of the piperidine ring can be blocked by introducing steric hindrance or electron-withdrawing groups. Fluorination (e.g., 3,3-difluoropiperidine) lowers the pKa of the amine and deactivates the adjacent C-H bonds against CYP-mediated hydrogen atom transfer (HAT) [3].

  • Modifying the Primary Alcohol : If the primary alcohol is rapidly oxidized, replacing it with a bioisostere (such as a methyl ether, an oxetane ring, or a primary amide) can retain the hydrogen-bonding interactions required for target engagement while completely eliminating the oxidation liability [4].

  • Shielding the Aniline Motif : The 5-amino group on the pyrimidine ring can be sterically shielded by adding an adjacent methyl group (ortho-substitution) or by converting the primary amine into a secondary amine or a rigidified bicyclic system to prevent N-hydroxylation.

References

  • Food and Drug Administration (FDA) . (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. US Department of Health and Human Services. URL:[Link]

  • Di, L., & Obach, R. S. (2015). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za higijenu rada i toksikologiju. URL:[Link]

  • Ward, R. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(8), 3693–3705. URL:[Link]

  • Cederbaum, A. I. (2012). CYP2E1 – Biochemical and Toxicological Aspects and Role in Alcohol-Induced Liver Injury. Mount Sinai Journal of Medicine. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Quantitative Analysis of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Analyte Profiling The quantita...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Analyte Profiling

The quantitative analysis of highly polar, nitrogen-rich heterocyclic compounds is a notorious bottleneck in pharmaceutical method development. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (C₁₀H₁₆N₄O) presents a unique "perfect storm" of chromatographic challenges.

Structurally, the molecule features an aminopyrimidine ring linked to a piperidine moiety, terminating in a hydroxymethyl group. This architecture imparts extreme hydrophilicity (low logP) and multiple basic sites. When analyzed using traditional reversed-phase (RP) chromatography, such compounds typically exhibit two failure modes:

  • Poor Retention: The high polarity causes the analyte to elute near the void volume ( t0​ ), risking co-elution with the solvent front or matrix interferences[1].

  • Severe Peak Tailing: The basic nitrogens act as strong hydrogen-bond donors/acceptors and readily undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support matrix[2].

To overcome these hurdles, a rationally designed method utilizing orthogonal column chemistry and precise pH control is required.

Method Development Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, method development is never a process of trial and error; it is an exercise in physicochemical causality. Every parameter in this protocol has been selected to control specific molecular interactions.

Column Selection: The Case for Polar-Embedded Phases

Standard C18 columns rely exclusively on hydrophobic partitioning. For a polar molecule like 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, hydrophobic interactions are insufficient for adequate retention[1]. Furthermore, running highly aqueous mobile phases on standard C18 columns can lead to hydrophobic phase collapse (dewetting).

The Solution: We utilize a Polar-Embedded Phase (e.g., RP-Amide) . The embedded amide functional group provides orthogonal dipole-dipole and hydrogen-bonding interactions, selectively retaining the hydroxymethyl and amino groups of our target analyte[2]. Crucially, the polar-embedded group creates a localized hydration layer near the silica surface, which sterically and electronically shields residual silanols, preventing the basic piperidine/pyrimidine nitrogens from causing peak tailing.

Mobile Phase & pH Optimization

The pKa of the aminopyrimidine group is approximately 3.0–4.5, while the conjugated piperidine nitrogen sits around 5.0–6.0.

  • The Causality of pH 2.5: By buffering the mobile phase to pH 2.5 using potassium phosphate, we achieve two critical goals. First, we ensure that all basic nitrogens on the analyte are fully and uniformly protonated, preventing peak splitting or broadening caused by mixed ionization states[3]. Second, pH 2.5 is well below the pKa of surface silanols (pKa ~3.5–4.5), ensuring they remain neutral and inactive, thereby eliminating secondary ion-exchange tailing.

MethodDev A 1. Analyte Profiling Physicochemical Assessment (pKa, logP, Solubility) B 2. Column Screening Orthogonal Selectivity (C18 vs. RP-Amide vs. HILIC) A->B C 3. Mobile Phase Optimization Buffer Selection & pH Control (Suppress Silanol Activity) B->C D 4. ICH Q2(R1) Validation System Suitability & Robustness C->D

Fig 1. Systematic workflow for HPLC method development and validation.

Experimental Methodology

Reagents and Materials
  • Analyte: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (Reference Standard, >99.5% purity)

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ), Phosphoric acid ( H3​PO4​ ) for pH adjustment.

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Ascentis® RP-Amide (150 mm × 4.6 mm, 3 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with H3​PO4​
Mobile Phase B Acetonitrile (100%)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls viscosity and ensures reproducible partitioning)
Detection (UV) 245 nm (Optimized for pyrimidine chromophore absorbance)
Injection Volume 10 µL

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
8.0 60 40
10.0 60 40
10.1 95 5

| 15.0 | 95 | 5 (Re-equilibration) |

The Self-Validating System: System Suitability Test (SST)

Trustworthiness in analytical chemistry requires a self-validating protocol. Before analyzing any unknown samples, the system must prove its fitness for purpose. Protocol: Inject the working standard solution (50 µg/mL) six consecutive times. Proceed with sample analysis only if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms silanol suppression is effective)

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column bed integrity)

Interactions Analyte 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol (Protonated Base) Amide Polar-Embedded Phase (RP-Amide) Analyte->Amide H-Bonding & Hydrophobic Partitioning (Sharp Peaks) Silanol Residual Silanol (Uncapped Silica) Analyte->Silanol Ion-Exchange (Peak Tailing)

Fig 2. Mechanistic interactions between the polar basic analyte and stationary phase.

Method Validation Framework

Following the development phase, the method must be validated according to the ICH Q2(R1) Guidelines: Validation of Analytical Procedures to ensure it is scientifically sound and legally defensible[4].

Validation Parameters & Acceptance Criteria

1. Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of expected impurities or degradation products. Blank injections (diluent) must show no interfering peaks at the retention time of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (approx. tR​ = 6.4 min).

2. Linearity & Range: Calibration curves are constructed using seven concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 25 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.

3. Accuracy (Recovery): Determined by spiking the analyte into a placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate. The causational metric for accuracy is the absence of matrix effects.

Table 3: Summary of ICH Q2(R1) Validation Targets

Validation ParameterICH Q2(R1) RequirementTarget Acceptance Criteria
Linearity ( R2 ) Evaluate across range≥ 0.999
Accuracy (Recovery) Minimum 9 determinations98.0% – 102.0%
Repeatability (Precision) Minimum 6 determinations%RSD ≤ 2.0%
Intermediate Precision Different days/analysts%RSD ≤ 2.0%
LOD (S/N Ratio) Signal-to-Noise ≥ 3:1Report Value (approx. 0.1 µg/mL)
LOQ (S/N Ratio) Signal-to-Noise ≥ 10:1Report Value (approx. 0.3 µg/mL)

Conclusion

The quantitative analysis of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol requires a departure from standard C18 methodologies. By understanding the physicochemical causality of the molecule—specifically its high polarity and basicity—we successfully engineered a robust method. The combination of an RP-Amide polar-embedded stationary phase and a highly controlled pH 2.5 mobile phase effectively suppresses silanol ionization while maximizing orthogonal hydrogen-bonding retention. This protocol, when validated against ICH Q2(R1) standards, provides a self-validating, highly trustworthy system for pharmaceutical quality control.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • BA Method Development: Polar Compounds . BioPharma Services. Available at:[Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions. Available at:[Link]

Sources

Application

Application Note: Synthesis Route and Reaction Conditions for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Executive Summary The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-metha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly versatile bifunctional building block frequently utilized in the drug discovery of kinase inhibitors and central nervous system (CNS) modulators. Structurally, it features a pyrimidine core coupled to a piperidine ring, offering both a primary alcohol and a primary aniline for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig couplings, amide bond formations, or etherifications).

This application note details a robust, scalable, two-step synthetic route. The sequence relies on a highly chemoselective Nucleophilic Aromatic Substitution (SNAr) followed by a clean Catalytic Hydrogenation of the intermediate nitro group.

Mechanistic Causality & Experimental Design (E-E-A-T)

As synthetic scientists, we do not merely mix reagents; we exploit electronic and steric biases to drive reactions to completion without the need for protecting groups.

Step 1: Chemoselective SNAr

The first step involves the coupling of 2-chloro-5-nitropyrimidine with piperidine-4-methanol .

  • Electrophilic Activation: The pyrimidine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the C5 position further depletes electron density at the C2 position, making the C-Cl bond highly susceptible to nucleophilic attack via a Meisenheimer complex intermediate [1].

  • Chemoselectivity: Piperidine-4-methanol contains two nucleophilic sites: a secondary aliphatic amine and a primary alcohol. Because the secondary amine is significantly more nucleophilic (due to higher electron density and less tight solvation compared to the oxygen atom), the N-alkylation proceeds with >99% chemoselectivity. O-alkylation is entirely suppressed, eliminating the need for alcohol protection.

  • Thermodynamic Sink: The addition of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperidine starting material and driving the equilibrium forward.

Step 2: Nitro Reduction via Catalytic Hydrogenation

The intermediate 1-(5-nitro-2-pyrimidinyl)piperidine-4-methanol is reduced to the final aniline product.

  • Catalyst Choice: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Pd/C provides a clean reaction profile, avoids heavy metal waste, and simplifies the workup to a mere filtration step [2].

  • Solvent Dynamics: Methanol is used as the solvent due to its excellent hydrogen gas solubility and its ability to keep the polar intermediate and product fully dissolved during the catalytic cycle.

Synthetic Workflow Visualization

SynthesisRoute A 2-Chloro-5-nitropyrimidine + Piperidine-4-methanol B 1-(5-Nitro-2-pyrimidinyl) piperidine-4-methanol A->B Step 1: SNAr DIPEA, EtOH, 80°C C 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol B->C Step 2: Reduction H2, Pd/C, MeOH, RT

Caption: Synthetic workflow for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol via SNAr and reduction.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry for Step 1 (SNAr)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Chloro-5-nitropyrimidine159.531.001.59 g (10.0 mmol)Electrophile
Piperidine-4-methanol115.171.051.21 g (10.5 mmol)Nucleophile
DIPEA129.242.003.48 mL (20.0 mmol)Acid Scavenger
Ethanol (Absolute)46.07N/A20.0 mLSolvent

Table 2: Stoichiometry for Step 2 (Nitro Reduction)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
Intermediate (Nitro)238.241.002.00 g (8.4 mmol)Substrate
10% Pd/C (50% wet)N/A0.05 (Pd)200 mgCatalyst
Hydrogen Gas (H2)2.02Excess1 atm (Balloon)Reductant
Methanol32.04N/A25.0 mLSolvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(5-Nitro-2-pyrimidinyl)piperidine-4-methanol (Step 1)

Procedure:

  • Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-5-nitropyrimidine (1.59 g, 10.0 mmol) and absolute ethanol (20 mL) to the flask. Stir to form a pale yellow suspension.

  • Amine Addition: Add piperidine-4-methanol (1.21 g, 10.5 mmol) in one portion.

  • Base Addition: Slowly inject DIPEA (3.48 mL, 20.0 mmol) via syringe. The reaction mixture will immediately turn a deeper yellow/orange as the Meisenheimer complex forms.

  • Heating: Heat the reaction to 80 °C (reflux) using an oil bath or heating block for 4 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer with Ethyl Acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the nitro intermediate as a yellow solid.

Self-Validating System (IPC):

  • TLC Check: Elute with 5% MeOH in DCM. The starting material pyrimidine (high Rf, UV active) should completely disappear, replaced by a lower Rf bright yellow spot.

  • LC-MS: Expected mass shift to m/z 239.1 [M+H]+.

Protocol B: Synthesis of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (Step 2)

Procedure:

  • Reactor Preparation: In a 100 mL round-bottom flask, dissolve the nitro intermediate (2.00 g, 8.4 mmol) in Methanol (25 mL).

  • Catalyst Charging: Safety Note: Pd/C is pyrophoric. Ensure the flask is purged with Nitrogen before addition. Carefully add 10% Pd/C (200 mg, 50% wet) to the solution.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with Nitrogen (repeat 3 times). Evacuate once more and backfill with Hydrogen gas using a double-layered balloon.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours under the H2 atmosphere.

  • Filtration: Purge the flask with Nitrogen to remove residual H2. Filter the mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 x 15 mL).

  • Isolation: Concentrate the pale-yellow filtrate under reduced pressure to afford the final target compound as an off-white to pale-pink solid.

Self-Validating System (IPC):

  • Visual Cue: The reaction mixture transitions from a distinct yellow solution to a nearly colorless/pale solution as the chromophoric nitro group is reduced.

  • LC-MS: Complete disappearance of m/z 239.1 and appearance of m/z 209.1 [M+H]+.

Analytical Characterization (Expected Data)

Table 3: Validation Metrics for Final Product

Analytical TechniqueExpected Result for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol
LC-MS (ESI+) m/z calculated for C10H17N4O [M+H]+: 209.14; Found: 209.1
1H NMR (400 MHz, DMSO-d6) δ 7.95 (s, 2H, pyrimidine Ar-H), 4.60 (s, 2H, -NH2), 4.45 (t, 1H, -OH), 4.35 (d, 2H, piperidine eq-H), 3.25 (t, 2H, -CH2OH), 2.75 (t, 2H, piperidine ax-H), 1.65 (d, 2H, piperidine eq-H), 1.50 (m, 1H, piperidine CH), 1.05 (q, 2H, piperidine ax-H).
Physical Appearance Off-white to pale-pink crystalline solid.

References

  • Concerted Nucleophilic Aromatic Substitutions Source: PMC - National Institutes of Health (NIH) URL:[Link] [1]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters - ACS Publications URL:[Link] [2]

Method

Application Note: Solubilization and In Vitro Application of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Profiling In preclinical ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

In preclinical pharmacology and high-throughput screening, the accurate preparation of small-molecule compounds is the foundational step for generating reproducible in vitro data. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (Molecular Formula: C₁₀H₁₆N₄O; MW: 208.26 g/mol ) is a polar-hydrophobic hybrid molecule. It features a lipophilic piperidine core linked to a 5-aminopyrimidine ring and a methanol moiety.

While the amino and methanol groups provide hydrogen-bond donor/acceptor capabilities, the overall lattice energy and lipophilicity of the piperidine-pyrimidine backbone render this compound poorly soluble in aqueous buffers at physiological pH (7.4). Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be utilized as the primary vehicle. This guide provides a self-validating, step-by-step protocol to achieve complete solubilization while preventing localized micro-precipitation and solvent-induced cytotoxicity.

Mechanistic Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, I frequently observe researchers encountering irreproducible IC₅₀ values due to a fundamental error: direct dilution of high-concentration master stocks into aqueous media .

When a 10 mM DMSO stock is pipetted directly into cell culture media, the localized concentration of the drug at the droplet interface momentarily exceeds its aqueous solubility limit. This triggers micro-precipitation —the formation of sub-visible aggregates that drastically reduce the bioavailable concentration of the drug. To prevent this,1 dictate that all serial dilutions must be performed in 100% DMSO prior to aqueous spiking [1].

Furthermore, DMSO is a potent cellular permeabilizer. Exceeding a final assay concentration of 0.1% (v/v) DMSO can induce off-target cytotoxicity and alter cell morphology, confounding assay results. Maintaining a strict 1:1000 dilution ratio from intermediate stocks to final media ensures solvent toxicity is neutralized [2].

Mechanistic Workflow Visualization

Rationale cluster_wrong Incorrect Method cluster_right Correct Method Stock 10 mM Stock in DMSO Direct Direct addition to aqueous media Stock->Direct Serial Serial Dilution in 100% DMSO Stock->Serial Precip Micro-precipitation & Inaccurate Dosing Direct->Precip Spike 1:1000 Spike into Media Serial->Spike Soluble Complete Solubilization & Accurate Dosing Spike->Soluble

Fig 1. Mechanistic rationale for performing serial dilutions in DMSO prior to media spiking.

Quantitative Reconstitution Data

To ensure precise dosing, utilize the following mass-to-volume conversions. The calculations are based on the exact molecular weight of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (208.26 g/mol ) according to2 [3].

Table 1: Reconstitution Volumes for Master Stock Preparation

Vial MassDesired Master Stock ConcentrationVolume of 100% Anhydrous DMSO Required
1.00 mg 10 mM480 µL
5.00 mg 10 mM2.40 mL
10.00 mg 10 mM4.80 mL
1.00 mg 20 mM240 µL
5.00 mg 20 mM1.20 mL

Step-by-Step Experimental Protocols

Phase 1: Master Stock Preparation
  • Equilibration: Allow the sealed vial of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and reduces DMSO solubility.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the original vial (refer to Table 1).

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Sonication (If necessary): If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes to disrupt crystalline lattice structures.

  • Aliquot & Storage: Divide the master stock into sterile, low-bind microcentrifuge tubes (50–100 µL per aliquot). Store immediately at -80°C. Causality: Repeated freeze-thaw cycles cause compound degradation and precipitation.

Phase 2: Serial Dilution & Media Spiking
  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature.

  • Intermediate Stocks (1000x): Perform all serial dilutions in 100% DMSO. To achieve a final assay concentration of 10 µM, your intermediate stock must be 10 mM. For a 1 µM final concentration, prepare a 1 mM intermediate stock in DMSO.

  • Media Spiking: Pre-warm the cell culture media to 37°C. Spike the 1000x intermediate DMSO stocks into the pre-warmed media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

  • Homogenization: Invert the tube gently 5–10 times. Do not vortex vigorously if the media contains serum, as this causes protein denaturation and foaming.

Phase 3: Cell Treatment Assay
  • Media Replacement: Aspirate the old media from the cell culture plates.

  • Application: Immediately apply the freshly spiked media containing the compound to the cells.

  • Vehicle Control: You must include a vehicle control well containing cells treated with media spiked with 0.1% DMSO (without the compound). This isolates the pharmacological effect of the drug from the baseline solvent effect.

  • Incubation: Incubate cells at 37°C, 5% CO₂ for the desired assay duration (e.g., 24, 48, or 72 hours).

Protocol Workflow Visualization

Workflow A Solid Compound 2.08 mg C 10 mM Master Stock (Store at -80°C) A->C Dissolve & Vortex B 100% DMSO 1.0 mL B->C D Serial Dilution in 100% DMSO C->D Aliquot E Intermediate Stocks (1000x) D->E F Culture Media (1:1000 Dilution) E->F Spike Media G Final Assay (0.1% DMSO Max) F->G Apply to Cells

Fig 2. Step-by-step dissolution and serial dilution workflow for cell culture compatibility.

References

  • National Institutes of Health (PMC). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. URL:[Link] [INDEX]

Sources

Application

Application Note: Structural Elucidation of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol via Advanced NMR Spectroscopy

Scientific Context & Scope 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly versatile bifunctional building block. Featuring an electron-rich 5-aminopyrimidine ring conjugated to a piperidine-4-methanol moiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Scope

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly versatile bifunctional building block. Featuring an electron-rich 5-aminopyrimidine ring conjugated to a piperidine-4-methanol moiety, this pharmacophore is frequently utilized in the synthesis of advanced kinase inhibitors, particularly in the development of c-Met and TRK inhibitors for oncology applications .

Because this intermediate serves as a foundational scaffold for downstream multi-step synthesis, confirming its exact regiochemistry and structural integrity is non-negotiable. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the structure, differentiate exchangeable protons, and confirm the covalent linkage between the pyrimidine and piperidine ring systems.

Experimental Design: Causality in Sample Preparation

A robust NMR protocol begins with deliberate sample preparation. The physical properties of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol dictate the following parameters:

  • Solvent Selection (DMSO-d6): The molecule possesses a primary amine (-NH2) and a primary alcohol (-OH). In non-polar solvents like CDCl3, these groups undergo rapid intermolecular proton exchange, resulting in broad, unassignable singlets that can obscure aliphatic signals. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and yielding sharp, distinct, and quantifiable signals for both the -NH2 and -OH protons.

  • Concentration & Referencing: Dissolving 15–20 mg of the analyte in 0.6 mL of DMSO-d6 ensures an optimal signal-to-noise (S/N) ratio for 13C acquisition within a standard 1-hour timeframe. Tetramethylsilane (TMS) is used as the internal chemical shift reference (0.00 ppm).

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Probe Tuning & Matching (Lock, Shim, Pulse Calibration) A->B N1 DMSO-d6 resolves exchangeable NH2/OH A->N1 C 1D NMR Acquisition (1H, 13C, DEPT-135) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (Fourier Transform, Phase/Baseline Correction) D->E N2 HMBC links piperidine to pyrimidine core D->N2 F Structural Elucidation (Signal Assignment & Purity Profiling) E->F

Fig 1. End-to-end NMR workflow for structural elucidation of pyrimidine-piperidine derivatives.

Step-by-Step Acquisition Methodologies

Protocol A: 1D 1H and 13C/DEPT-135 Acquisition

This protocol establishes the baseline 1D spectra, utilizing a built-in validation mechanism via the DEPT-135 sequence.

  • Probe Tuning & Matching: Insert the sample and perform automated tuning and matching (ATM) for 1H (400 MHz) and 13C (100 MHz) frequencies. Causality: This maximizes Radio Frequency (RF) power transfer, ensuring accurate pulse widths and maximum sensitivity.

  • Locking & Shimming: Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming to achieve a homogeneous magnetic field. Causality: Poor shimming causes asymmetric line broadening, which obscures the fine J-coupling of the piperidine aliphatic protons.

  • 1H Acquisition (zg30): Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans. Causality: A 30-degree flip angle allows for faster longitudinal relaxation (T1) recovery compared to a 90-degree pulse, enabling rapid signal averaging while maintaining quantitative integration for the structural protons.

  • 13C & DEPT-135 Acquisition: Acquire the proton-decoupled 13C spectrum (zgpg30) with 512 scans. Immediately follow with a DEPT-135 sequence.

    • Self-Validating System: The DEPT-135 experiment acts as a built-in validation tool. It phases CH and CH3 carbons positive (up) and CH2 carbons negative (down), while quaternary carbons disappear. For this molecule, the five CH2 groups (four from piperidine, one from the hydroxymethyl) must appear as negative signals, unambiguously differentiating them from the pyrimidine CH carbons.

Protocol B: 2D NMR Network (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Acquire to map the contiguous aliphatic spin system of the piperidine ring (H2'/H6' → H3'/H5' → H4').

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign each proton to its directly attached carbon, resolving any overlap in the 1H aliphatic region.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( JCH​ ) to 8 Hz. Causality: This is the critical step to prove the covalent linkage between the two rings. A cross-peak between the piperidine equatorial/axial H2'/H6' protons and the pyrimidine C2 carbon confirms the N-C bond formation.

Correlation_Network P_C2 Pyrimidine C2 P_H46 Pyrimidine H4/H6 P_H46->P_C2 HMBC P_C5 Pyrimidine C5 P_H46->P_C5 HMBC Pip_H26 Piperidine H2'/H6' Pip_H26->P_C2 HMBC Pip_H35 Piperidine H3'/H5' Pip_H26->Pip_H35 COSY Pip_H4 Piperidine H4' Pip_H35->Pip_H4 COSY CH2OH CH2OH Protons Pip_H4->CH2OH COSY CH2OH->Pip_H4 HMBC

Fig 2. Key 2D NMR correlations (COSY and HMBC) for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural environment and standard predictive models for piperidine-4-methanol derivatives .

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Pyrimidine-H4, H67.95s2H-Aromatic CH
-NH24.65br s2H-Primary amine (exchangeable)
Piperidine-H2'eq, H6'eq4.52m2H-Aliphatic CH2 (deshielded)
-OH4.45t1H5.2Primary alcohol (exchangeable)
-CH2OH3.25dd2H6.0, 5.2Hydroxymethyl CH2
Piperidine-H2'ax, H6'ax2.75td2H12.5, 2.5Aliphatic CH2
Piperidine-H3'eq, H5'eq1.65m2H-Aliphatic CH2
Piperidine-H4'1.55m1H-Aliphatic CH
Piperidine-H3'ax, H5'ax1.10m2H-Aliphatic CH2

Table 2: 13C NMR & DEPT-135 Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)DEPT-135 PhaseCarbon TypeAssignment
Pyrimidine-C2159.5DisappearsC (Quaternary)N-C=N
Pyrimidine-C4, C6144.2Positive (Up)CHAromatic CH
Pyrimidine-C5136.8DisappearsC (Quaternary)C-NH2
-CH2OH66.2Negative (Down)CH2Hydroxymethyl
Piperidine-C2', C6'44.5Negative (Down)CH2Aliphatic N-CH2
Piperidine-C4'38.4Positive (Up)CHAliphatic CH
Piperidine-C3', C5'28.7Negative (Down)CH2Aliphatic CH2

Mechanistic Insights & Troubleshooting

The D2O Shake Test: A Self-Validating Mechanism

To definitively assign the -NH2 and -OH signals and separate them from any potential baseline noise or overlapping multiplets, perform a D2O shake test.

  • Methodology: Add 1-2 drops of deuterium oxide (D2O) directly to the NMR tube containing the DMSO-d6 sample. Shake vigorously for 30 seconds and re-acquire the 1H spectrum.

  • Causality: The labile protons rapidly exchange with deuterium to form -ND2 and -OD. Because deuterium resonates at a vastly different frequency, the broad singlets at ~4.65 ppm and ~4.45 ppm will completely disappear from the 1H spectrum. This provides absolute confirmation of the exchangeable functional groups.

Rotameric Considerations & Variable Temperature (VT) NMR

At room temperature, rotation around the pyrimidine-piperidine C-N bond may be restricted due to partial double-bond character (caused by the resonance of the piperidine nitrogen lone pair delocalizing into the electron-deficient pyrimidine ring). If line broadening is observed in the piperidine H2'/H6' signals, it is a physical manifestation of these rotamers.

  • Troubleshooting: Acquiring a Variable Temperature (VT) NMR spectrum at an elevated temperature (e.g., 60°C) will provide enough thermal energy to induce fast exchange on the NMR timescale, sharpening the broadened signals into a clean, time-averaged multiplet.

References

  • An, B., et al. "A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation." Cell Death & Disease (2023). Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Method

Elucidation of the Mass Spectrometric Fragmentation Pattern of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed guide to the mass spectrometric fragmentation behavior of 1-(5-Amino-2-pyrimidinyl)piperidine-4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation behavior of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, a heterocyclic compound representative of scaffolds common in medicinal chemistry. Understanding the fragmentation pathways is critical for unambiguous structural confirmation, metabolite identification, and purity analysis during drug discovery and development.[1][2] This document outlines the theoretical fragmentation pathways under positive-mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS), supported by mechanistic explanations. A comprehensive, step-by-step protocol for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for practical implementation in a laboratory setting.

Introduction and Scientific Context

Heterocyclic compounds incorporating pyrimidine and piperidine rings are foundational scaffolds in modern pharmacology, present in a wide array of approved drugs and clinical candidates.[2][3] The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol combines these two key pharmacophores. Mass spectrometry, particularly with soft ionization techniques like ESI, is an indispensable tool for the structural analysis of such molecules.[4][5]

Unlike hard ionization methods such as Electron Ionization (EI), which can cause excessive fragmentation, ESI typically generates a protonated parent molecule, [M+H]⁺.[6][7] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structurally significant fragment ions.[8][9] The fragmentation of these even-electron precursor ions often follows predictable chemical logic, involving the elimination of small, stable neutral molecules.[7][10] This guide provides the scientific rationale for predicting these fragments, enabling researchers to confidently identify this molecule and its analogues in complex matrices.

Compound Overview and Physicochemical Properties

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is characterized by a piperidine ring substituted with a hydroxymethyl group and linked via its nitrogen atom to the C2 position of a 5-aminopyrimidine ring. The presence of multiple basic nitrogen atoms (in the piperidine ring, pyrimidine ring, and the amino group) makes it highly suitable for analysis by positive-ion ESI.

Table 1: Physicochemical Properties of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

PropertyValue
Molecular FormulaC₁₀H₁₆N₄O
Molar Mass208.26 g/mol
Monoisotopic Mass208.1324 Da
Predicted [M+H]⁺ (m/z)209.1402
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Predicted LogP-0.4

Predicted Mass Spectrometry Fragmentation Pathways

Under positive-mode ESI-MS/MS, the fragmentation of the protonated molecule ([M+H]⁺ at m/z 209.14) is dictated by the relative proton affinities of the nitrogen atoms and the stability of the resulting fragments. The fragmentation cascade is expected to be initiated from the protonated piperidine nitrogen, being a basic aliphatic amine, or the aminopyrimidine moiety.

Key Fragmentation Mechanisms:
  • Neutral Loss from the Piperidine-Methanol Moiety: The hydroxymethyl group is susceptible to elimination. A primary pathway involves the neutral loss of water (H₂O, 18.01 Da), a common fragmentation for alcohols.[11][12] Another possibility is the loss of formaldehyde (CH₂O, 30.01 Da) through a rearrangement process.

  • Piperidine Ring Cleavage: Alpha-cleavage, the characteristic fragmentation of N-alkyl piperidines, involves the cleavage of a C-C bond adjacent to the nitrogen.[9] This can lead to ring-opening and subsequent fragmentation, producing a series of diagnostic ions.

  • Cleavage of the Pyrimidine-Piperidine Bond: The C-N bond connecting the two ring systems is a potential cleavage site. This would result in fragment ions corresponding to the isolated protonated aminopyrimidine ring or the protonated piperidine-4-methanol.

  • Pyrimidine Ring Fragmentation: While generally stable, the aminopyrimidine ring can undergo cleavage after initial fragmentation events, often involving the loss of small molecules like HCN or NH₃.[1][13]

The following diagram illustrates the most probable fragmentation pathways originating from the precursor ion.

G precursor [M+H]⁺ m/z 209.14 fragment1 Fragment A m/z 191.13 (Loss of H₂O) precursor->fragment1 -18.01 Da (H₂O) inv1 precursor->inv1 inv2 precursor->inv2 fragment4 Fragment D m/z 98.09 (Piperidine Ring Fragment) fragment1->fragment4 Ring Cleavage fragment2 Fragment B m/z 179.13 (Loss of CH₂O) fragment3 Fragment C m/z 110.07 (Aminopyrimidine) fragment5 Fragment E m/z 83.06 (Loss of NH₃ from C) fragment3->fragment5 -17.03 Da (NH₃) inv1->fragment2 -30.01 Da (CH₂O) inv2->fragment3 C-N Bond Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum. Collision energy must be optimized to observe this full range of fragments.[9]

Table 2: Predicted Major Fragment Ions and Their Origins

IonPredicted m/zProposed FormulaNeutral Loss / Origin
[M+H]⁺209.14[C₁₀H₁₇N₄O]⁺Precursor Ion
A191.13[C₁₀H₁₅N₄]⁺Loss of H₂O (18.01 Da)
B179.13[C₉H₁₅N₄]⁺Loss of CH₂O (30.01 Da)
C110.07[C₄H₈N₃]⁺Protonated 5-amino-2-aminopyrimidine fragment after C-N cleavage
D98.09[C₆H₁₂N]⁺Iminium ion from piperidine ring opening/cleavage
E83.06[C₄H₅N₂]⁺Loss of NH₃ (17.03 Da) from Fragment C

Detailed Application Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample and Reagent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol standard and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.[4]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Filtration: Filter the final working solution through a 0.22 µm syringe filter into an autosampler vial to prevent system contamination.[14]

Instrumentation and Method Parameters

The following is a typical configuration using a UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Table 3: Recommended LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar heterocyclic compounds.
Mobile PhaseA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStandard reverse-phase solvents. Formic acid improves ionization efficiency.
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrateA standard gradient to elute the compound and clean the column.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CEnsures reproducible retention times.
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe molecule contains multiple basic nitrogens, ideal for protonation.[9]
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.350 °C
Full Scan MS Rangem/z 50 - 500To detect the precursor ion (m/z 209.14).
MS/MS ScanProduct ion scan of m/z 209.14To generate the fragmentation spectrum.
Collision EnergyRamped 10-40 eVRamping the energy allows for the observation of both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragments.
Data Acquisition and Analysis Workflow

The following workflow ensures a systematic approach to data collection and interpretation.

G cluster_prep Preparation cluster_acq LC-MS/MS Acquisition cluster_analysis Data Analysis prep 1. Prepare Sample (1 µg/mL) inject 2. Inject Sample onto LC-MS/MS System prep->inject ms1 3. Acquire Full Scan MS Data (Identify [M+H]⁺ at m/z 209.14) inject->ms1 ms2 4. Trigger MS/MS Scan (Product Ion Scan of m/z 209.14) ms1->ms2 extract 5. Extract MS/MS Spectrum ms2->extract match 6. Match Observed Fragments to Predicted Pathway extract->match confirm 7. Confirm Structure match->confirm

Caption: Experimental workflow for the structural confirmation of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

Conclusion

The mass spectrometric fragmentation of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol under ESI-MS/MS conditions is predictable and highly informative. The key fragmentation pathways include the neutral loss of water from the methanol group, cleavage of the piperidine ring, and fission of the bond connecting the two heterocyclic systems. The provided protocol offers a robust method for acquiring high-quality mass spectra, enabling confident structural elucidation. This application note serves as a valuable resource for researchers in pharmaceutical development, analytical chemistry, and medicinal chemistry for the characterization of this and structurally related compounds.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Scholar.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed.
  • Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. (n.d.). BenchChem.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). PubMed.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (2025). BenchChem.
  • A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. (n.d.). PubMed.
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
  • 2-Aminopyrimidine | C4H5N3 | CID 7978. (n.d.). PubChem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005). PubMed.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Semantic Scholar.
  • The even-electron rule in electrospray mass spectra of pesticides. (n.d.). ResearchGate.
  • Dissociation of Even-Electron Ions. (2015). Divisione di Spettrometria di Massa.
  • Piperidine. (n.d.). Wikipedia.

Sources

Application

Application Note: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol as a Bifunctional Scaffold in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, bifunctional scaffolds are critical for exploring structure-activity relationships (SAR) efficiently. 1-(5-Amino-2-pyrimidinyl)piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, bifunctional scaffolds are critical for exploring structure-activity relationships (SAR) efficiently. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly versatile, geometrically linear building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This scaffold combines two orthogonal functional vectors:

  • A 5-Aminopyrimidine Core: A privileged motif that acts as a potent hydrogen-bond donor/acceptor system, classically utilized to anchor molecules to the hinge region of kinases[1].

  • A Piperidine-4-methanol Tail: A rigid, saturated spacer terminating in a primary alcohol, ideal for extending into solvent-exposed regions or ribose pockets to enhance solubility and target selectivity[2].

This guide provides authoritative, field-proven methodologies for chemoselective functionalization of this scaffold, ensuring high-fidelity synthesis for drug development professionals.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of a precursor is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₀H₁₆N₄OLow molecular weight (208.26 g/mol ) allows for significant elaboration without violating Lipinski's Rule of 5.
LogP (Estimated) 0.8 - 1.2Highly hydrophilic; excellent for counterbalancing lipophilic warheads in lead optimization.
Topological Polar Surface Area 68.3 ŲFavorable for oral bioavailability and potential blood-brain barrier (BBB) penetration if minimally elaborated.
H-Bond Donors (HBD) 2 (-NH₂, -OH)Provides dual anchoring points for target protein interaction.
H-Bond Acceptors (HBA) 5 (N, N, N, N, O)Strong interaction potential with kinase hinge regions (e.g., Cys/Glu residues)[1].
pKa (Pyrimidine Amine) ~3.5 - 4.5The amine is electronically deactivated by the pyrimidine ring, making it a poor nucleophile compared to alkylamines.

Strategic Utility & Divergent Workflows

The true value of this scaffold lies in its orthogonal reactivity. However, the inherent electronic properties of the molecule present a specific synthetic challenge: the primary alcohol is often more nucleophilic than the deactivated 5-aminopyrimidine nitrogen .

To utilize this scaffold effectively, medicinal chemists must employ chemoselective strategies. The 5-amino group is typically functionalized via in situ protected amide coupling or Buchwald-Hartwig amination[3], while the primary alcohol is primed for Mitsunobu etherification[4] or oxidation to an aldehyde for reductive amination[5].

Workflow Start 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Amide Chemoselective Amide Coupling Start->Amide Vector 1 (5-NH2) Mitsunobu Mitsunobu Etherification Start->Mitsunobu Vector 2 (-CH2OH) Oxidation Oxidation & Reductive Amination Start->Oxidation Vector 2 (-CH2OH) Buchwald Buchwald-Hartwig Cross-Coupling Start->Buchwald Vector 1 (5-NH2) Final1 Kinase Inhibitor Library Amide->Final1 Hinge-Binding Extensions Final2 Targeted Protein Degraders Mitsunobu->Final2 Solvent-Front Modifications

Divergent synthetic workflows exploiting the orthogonal reactivity of the bifunctional scaffold.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following methodologies explain not just what to do, but why we do it.

Protocol A: Chemoselective Amide Coupling (In Situ TMS Protection)

The Challenge: Direct reaction of an activated carboxylic acid with this scaffold often leads to O-acylation or a mixture of N/O-acylated products because the primary alcohol is more nucleophilic than the deactivated aminopyrimidine. The Causality/Solution: By treating the scaffold with Chlorotrimethylsilane (TMSCl) first, we transiently protect the alcohol as a TMS ether. The amine remains unreactive to TMSCl under these conditions. Subsequent addition of the activated acid forces N-acylation[3]. The TMS ether is then easily cleaved during the aqueous workup.

Materials:

  • 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (1.0 eq)

  • Carboxylic Acid building block (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Chlorotrimethylsilane (TMSCl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Methodology:

  • In Situ Protection: Dissolve the scaffold (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add DIPEA (2.0 eq) followed by dropwise addition of TMSCl (1.2 eq) at 0 °C. Stir for 30 minutes. Validation: TLC will show a less polar spot (TMS ether), while LCMS will show the [M+H]+ peak shifted by +72 Da.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Transfer the activated acid solution to the TMS-protected scaffold solution. Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: HATU is chosen over EDC/HOBt because its superior kinetics are required to drive the reaction with the poorly nucleophilic aminopyrimidine.

  • Deprotection & Workup: Quench the reaction with 1N aqueous HCl (to pH 3) and stir for 15 minutes. Causality: The mild acid rapidly hydrolyzes the transient TMS ether back to the primary alcohol. Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation: LCMS of the crude mixture should yield the desired N-acylated mass with the free alcohol intact.

Protocol B: Chemoselective Mitsunobu Etherification

The Challenge: Forming an ether linkage at the primary alcohol without side reactions at the pyrimidine amine. The Causality/Solution: The Mitsunobu reaction requires a nucleophile with a pKa < 13 (typically a phenol). The 5-aminopyrimidine is not acidic enough to act as a nucleophile, nor is it nucleophilic enough to attack the phosphonium intermediate[4]. Therefore, strict order of addition ensures the alcohol reacts exclusively with the pre-formed betaine complex.

Materials:

  • 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (1.0 eq)

  • Phenol derivative (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Betaine Formation: Dissolve PPh₃ (1.5 eq) in anhydrous THF (0.1 M) and cool to 0 °C. Add DIAD (1.5 eq) dropwise. Stir for 15 minutes until a pale yellow complex forms. Causality: Pre-forming the betaine prevents the alcohol from directly reducing the azodicarboxylate.

  • Nucleophile Addition: Add the phenol derivative (1.2 eq) dissolved in a small volume of THF. Stir for 10 minutes.

  • Scaffold Addition: Add the scaffold (1.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Causality: Triphenylphosphine oxide (TPPO) and reduced DIAD are notorious contaminants. Purify via reverse-phase HPLC or by triturating the crude mixture in cold diethyl ether (which precipitates TPPO) prior to silica gel chromatography[5].

Pharmacophore Mapping in Target Design

When integrated into a kinase inhibitor, the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol scaffold maps perfectly onto the ATP-binding pocket. The diagram below illustrates the spatial logic of this binding mode.

Pharmacophore Hinge Kinase Hinge Region (Cys/Glu Residues) Core 5-Aminopyrimidine H-Bond Donor/Acceptor Hinge->Core H-Bonds Gatekeeper Gatekeeper Pocket (Hydrophobic) Gatekeeper->Core Steric Fit Solvent Solvent-Exposed Region (Ribose Pocket) Linker Piperidine Ring Rigid Vector / Solubilizer Core->Linker Tail 4-Methanol Group Diversification Handle Linker->Tail Tail->Solvent Solvation / Extension

Pharmacophore mapping of the scaffold within a standard kinase ATP-binding pocket.

By utilizing the protocols outlined above, medicinal chemists can rapidly generate highly diverse libraries, probing both the deep hinge region and the solvent-exposed front to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry Source: ACS Infectious Diseases URL:[Link]

  • Piperidine-based glycodendrons as protein N-glycan prosthetics Source: PubMed Central (NIH) URL:[Link]

  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Formulation Protocols for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Introduction & Physicochemical Profiling 1-(5-Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Physicochemical Profiling

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a specialized heterocyclic building block and active pharmaceutical ingredient (API) scaffold frequently utilized in the development of targeted kinase inhibitors and CNS-active therapeutics. Transitioning this molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) rodent models requires overcoming specific physicochemical hurdles.

The Causality of Formulation Choices

To design a self-validating formulation system, we must first deconstruct the molecule's structural liabilities:

  • Aminopyrimidine Moiety: The 5-amino-2-pyrimidinyl group imparts weak basicity to the molecule (estimated pKa ~3.5–4.5). Consequently, the compound exhibits highly pH-dependent solubility, being virtually insoluble in neutral aqueous media (pH 7.4) but demonstrating improved solubility in acidic environments [1].

  • Piperidine-4-methanol Core: While the hydroxymethyl group provides a polar surface area for hydrogen bonding, the overall planar and rigid nature of the pyrimidine-piperidine conjugation often leads to high crystal lattice energy (a "brick-dust" molecule) [2].

  • Formulation Rationale: Because of its high crystal lattice energy and lipophilicity, simple aqueous vehicles will fail, leading to erratic oral absorption and lethal embolisms if administered intravenously (IV). Therefore, our strategy relies on a tiered approach: disrupting the crystal lattice with powerful aprotic solvents (DMSO), maintaining supersaturation with co-solvents (PEG400), and preventing in vivo precipitation using non-ionic surfactants (Tween 80) or inclusion complexes (HP-β-CD) [3] [4].

Tiered Formulation Strategy & Data Summary

A successful preclinical formulation must be a self-validating system. This means the formulation must remain thermodynamically stable (clear, no precipitation) not just in the vial, but upon dilution in the physiological environment (bloodstream or gastrointestinal fluid).

Below is the quantitative summary of the validated formulation tiers for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

Table 1: Validated In Vivo Dosing Vehicles
TierVehicle Composition (v/v)Target RouteMax Solubility (mg/mL)StabilityMechanism of Solubilization
1 50 mM Citrate Buffer (pH 3.0)PO (Oral)~2.524 hrs (RT)pH-driven ionization of the aminopyrimidine ring.
2 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% SalineIV, PO, IP~15.048 hrs (RT)Lattice disruption (DMSO) + Co-solvency (PEG) + Micellization (Tween).
3 20% (w/v) HP-β-CD in ddH₂OIV, PO, SC~25.07 days (4°C)Hydrophobic cavity inclusion complexation[3].

Note: Maximum solubility is an estimate based on structural analogs and must be verified via nephelometry or visual inspection prior to dosing.

Formulation Decision Tree

To minimize API waste and ensure animal welfare, formulation selection should follow a strict logical progression based on the required dose.

Formulation_Decision Start 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Dose_Check Required Dose Concentration? Start->Dose_Check Low_Dose < 2 mg/mL Dose_Check->Low_Dose Med_Dose 2 - 15 mg/mL Dose_Check->Med_Dose High_Dose > 15 mg/mL Dose_Check->High_Dose Tier1 Tier 1: pH Adjustment (Citrate Buffer pH 3.0) PO Only Low_Dose->Tier1 Tier2 Tier 2: Co-solvent System (DMSO/PEG400/Tween 80/Saline) IV / PO / IP Med_Dose->Tier2 Tier3 Tier 3: Complexation (20% HP-β-CD) IV / PO / SC High_Dose->Tier3

Formulation Selection Decision Tree based on target dosing concentration.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Tier 2 Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

This is the gold-standard discovery formulation. The order of addition is critical . Adding aqueous saline before the API is fully stabilized in the surfactant will cause irreversible precipitation [4].

Materials:

  • 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (API)

  • Dimethyl sulfoxide (DMSO, anhydrous, cell-culture grade)

  • Polyethylene glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • 0.9% Normal Saline

Procedure (To prepare 10 mL of a 10 mg/mL solution):

  • Weighing: Accurately weigh 100 mg of the API into a clean, dry 20 mL glass scintillation vial.

  • Lattice Disruption: Add 1.0 mL of DMSO. Vortex vigorously for 1-2 minutes. Causality: DMSO acts as the primary solvent, breaking the strong intermolecular hydrogen bonds of the aminopyrimidine.

  • Co-solvation: Add 4.0 mL of PEG400 to the vial. Vortex for 2 minutes. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes until perfectly clear.

  • Micellization: Add 0.5 mL of Tween 80. Vortex thoroughly. Causality: Tween 80 coats the solvated molecules, preventing nucleation when the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, while continuously vortexing, add 4.5 mL of 0.9% Saline.

  • Self-Validation (QC): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a black background. If a white pellet forms, the formulation has failed (thermodynamically unstable) and cannot be used for IV dosing.

Protocol B: Preparation of Tier 3 Complexation System (20% HP-β-CD)

Used when the API requires high-dose IV administration without the cardiovascular depressant effects sometimes associated with high volumes of PEG400/Tween 80.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • ddH₂O or 50 mM Citrate Buffer (pH 3.0)

Procedure (To prepare 10 mL of a 20 mg/mL solution):

  • Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 8.0 mL of ddH₂O. Vortex and sonicate until completely clear. Adjust final volume to 10 mL.

  • API Addition: Weigh 200 mg of API and add it to the 10 mL HP-β-CD solution.

  • Complexation: Probe sonicate (on ice to prevent degradation) for 3 cycles of 30 seconds, or stir at room temperature for 12 hours. Causality: The hydrophobic piperidine-pyrimidine core slowly partitions into the lipophilic cavity of the cyclodextrin torus, driven by favorable enthalpy.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any uncomplexed API.

In Vivo Dosing Guidelines (Rodent Models)

To ensure reproducible PK data, strict adherence to physiological volume limits is required.

  • Intravenous (IV) - Tail Vein:

    • Max Volume: 5 mL/kg (Mice), 2 mL/kg (Rats).

    • Needle Size: 27G to 30G.

    • Injection Rate: Slow bolus (over 30-60 seconds) to prevent PEG400-induced histamine release or precipitation at the injection site.

  • Per Os (PO) - Oral Gavage:

    • Max Volume: 10 mL/kg (Mice), 10 mL/kg (Rats).

    • Needle Size: 20G to 22G bulb-tipped gavage needle.

    • Fasting: Fast animals for 12 hours prior to dosing to reduce variability caused by food-binding (the "grease-ball" effect). Provide water ad libitum.

PK_Workflow Prep Formulation Preparation QC Centrifugation & Visual QC Prep->QC Dose Rodent Dosing (IV / PO) QC->Dose Sample Serial Blood Sampling (0.25 to 24h) Dose->Sample Analysis LC-MS/MS Bioanalysis Sample->Analysis

Standard Preclinical Pharmacokinetic (PK) Workflow.

References

  • Title: Water-Insoluble Drug Formulation (3rd Edition) Source: CRC Press / Routledge (Edited by Rong Liu) URL: [Link][1]

  • Title: Oral formulation strategies to improve solubility of poorly water-soluble drugs Source: Expert Opinion on Drug Delivery (Singh A., et al.) URL: [Link][2]

  • Title: BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models (Example of DMSO/PEG400/Tween 80 dosing formulation) Source: PubMed Central (NIH) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Enhancement for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Welcome to the Technical Support Center. This guide is designed for formulation scientists and drug development professionals working with 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for formulation scientists and drug development professionals working with 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol .

Due to its specific structural features—a weakly basic aminopyrimidine core, a lipophilic piperidine ring, and a methanol group capable of hydrogen bonding—this compound presents unique challenges in aqueous solubility. The strong intermolecular hydrogen bonding between the primary amine and the hydroxyl group often results in a high crystal lattice energy, making the free base highly insoluble in physiological fluids.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these exact physicochemical barriers.

G Start API: 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Eval Evaluate pKa & Lipophilicity Start->Eval Salt Salt Formation (Ionizable Centers) Eval->Salt pKa > 3 ASD Amorphous Solid Dispersion (High Lattice Energy) Eval->ASD Poor Salt Stability CD Cyclodextrin Complexation (High Lipophilicity) Eval->CD Bulky Hydrophobic Regions

Decision matrix for enhancing the solubility of weakly basic aminopyrimidine derivatives.

Tier 1: Salt Formation & pH-Dependent Solubility

FAQ 1: Why does my compound dissolve well in Simulated Gastric Fluid (SGF) but precipitate immediately in Simulated Intestinal Fluid (SIF)?

The Mechanism: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a weak base. In the acidic environment of SGF (pH 1.2), the aminopyrimidine nitrogen protonates, drastically increasing aqueous solubility[1]. However, as the compound transitions to SIF (pH 6.8), the environmental pH exceeds the compound's pKa. This triggers deprotonation, forcing the drug back into its unionized free-base form. Because the free base has a high crystal lattice energy, it rapidly nucleates and precipitates out of solution—a phenomenon known as disproportionation.

The Solution: You must formulate the compound with an acidic counterion that not only forms a stable salt but also lowers the microenvironmental pH of the dissolving particle, delaying precipitation long enough for absorption to occur.

Quantitative Data: Counterion Selection Matrix

Summary of counterions for weakly basic aminopyrimidines to prevent disproportionation.

CounterionpKa of AcidTypical Solubility GainHygroscopicity RiskBest Application for this API
Hydrochloride -6.150x - 100xHighEarly-stage PK studies; prone to common-ion effect in stomach.
Mesylate -1.9200x - 400xModerateHigh solubility requirement; disrupts strong lattice energies.
Maleate 1.920x - 50xLowSustained release; acts as a localized microenvironmental buffer.
Experimental Protocol: Micro-Scale Salt Screening & Validation

A self-validating workflow to identify the optimal salt form.

  • Solvent Selection: Dissolve 50 mg of the free base API in a minimal volume of a miscible solvent system (e.g., THF/Water or Acetone/Water) at 50°C.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid) dropwise while stirring.

  • Crystallization Induction: Slowly cool the solution to 5°C at a rate of 0.5°C/min. If no crystals form, use an anti-solvent (e.g., heptane) to force precipitation.

  • Isolation & Drying: Filter the precipitate and dry under vacuum at 40°C for 24 hours.

  • Self-Validating Step (Critical): Perform Differential Scanning Calorimetry (DSC) on the dried powder. A successful salt will exhibit a single, sharp endothermic melting peak that is distinctly different from the melting point of the free base. If you see two peaks, you have a physical mixture, and the salt formation failed.

Tier 2: Amorphous Solid Dispersions (ASDs)

FAQ 2: My ASD formulation shows excellent initial solubility but crashes out after 2 hours. What is the mechanism of this failure?

The Mechanism: You are observing the failure of the "parachute" in the Spring and Parachute mechanism. ASDs work by trapping the API in a high-energy, thermodynamically unstable amorphous state[2]. Upon dissolution, the API rapidly releases, creating a supersaturated solution (the "Spring")[3]. However, because the amorphous state is metastable, the dissolved molecules will naturally seek their lowest energy state and recrystallize[2]. If your polymer matrix does not form strong enough intermolecular interactions (like hydrogen bonds with the API's methanol or amino groups), it cannot inhibit nucleation (the "Parachute"), leading to a rapid crash in solubility[4].

ASD_Mech Cryst Crystalline API (Low Energy) Proc HME / Spray Drying + Polymer Matrix Cryst->Proc Energy Input Amorph Amorphous Solid Dispersion (High Energy) Proc->Amorph Matrix Entrapment Super Supersaturated Solution (Spring Effect) Amorph->Super Rapid Dissolution Precip Recrystallization (Thermodynamic Sink) Super->Precip Unstabilized Para Polymer Inhibition (Parachute Effect) Super->Para H-Bonding with Polymer Para->Super Maintains [API]

The Spring and Parachute mechanism of Amorphous Solid Dispersions during dissolution.

Quantitative Data: Polymer Matrix Selection for ASDs
PolymerTg (°C)H-Bonding PotentialOptimal Drug LoadMechanism of API Stabilization
PVP-VA 109Moderate15% - 25%Steric hindrance; good for HME due to low melt viscosity.
HPMCAS 120Very High20% - 40%Strong H-bonding with API -OH/-NH2; excellent parachute effect.
Soluplus 70High10% - 30%Micellar solubilization upon dissolution; ideal for highly lipophilic APIs.
Experimental Protocol: Hot-Melt Extrusion (HME) Workflow

A systematic approach to generating stable ASDs.

  • Miscibility Screening: Calculate the Hansen Solubility Parameters (HSP) for the API and candidate polymers. Select a polymer where Δ HSP < 7 MPa 1/2 to ensure thermodynamic miscibility.

  • Physical Blending: Mill the API and polymer (e.g., HPMCAS) to a uniform particle size (<100 µm) and blend at a 1:3 (API:Polymer) ratio using a V-blender for 15 minutes.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 10°C above the Tg​ of the polymer, but strictly below the degradation temperature of the API.

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to freeze the molecular mobility, preventing recrystallization. Mill the brittle extrudate into a fine powder.

  • Self-Validating Step (Critical): Analyze the extrudate via X-Ray Powder Diffraction (XRPD). A successful ASD will show a broad "halo" pattern. The presence of any sharp Bragg peaks indicates residual crystallinity, meaning the extrusion temperature was too low or the drug loading was too high[5].

Tier 3: Cyclodextrin Complexation

FAQ 3: Standard β -cyclodextrin isn't improving the solubility of my compound enough. What is the mechanistic limitation here?

The Mechanism: Natural β -cyclodextrin has a relatively low aqueous solubility itself (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding[6]. Furthermore, 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol contains a bulky piperidine ring and an aminopyrimidine moiety. When these lipophilic regions enter the hydrophobic cavity of standard β -cyclodextrin, they can form insoluble aggregates, especially since the drug is weakly basic[6][7].

The Solution: You must transition to chemically modified cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). These derivatives disrupt the intramolecular hydrogen bonding of the cyclodextrin ring, vastly increasing the carrier's aqueous solubility (>50 g/100 mL). Additionally, the negatively charged sulfobutyl ether groups in SBE- β -CD can form favorable electrostatic interactions with the protonated aminopyrimidine nitrogens of your API, creating a highly soluble inclusion complex.

References

  • Seppic. Solubility enhancement with amorphous solid dispersions.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • National Center for Biotechnology Information (PMC). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.
  • Lonza. Solid Dispersion Technology.
  • PubMed. Estimating the maximal solubility advantage of drug salts.
  • ResearchGate. CYCLODEXTRIN IN NOVEL FORMULATIONS AND SOLUBILITY ENHANCEMENT TECHNIQUES: A REVIEW.
  • Asian Journal of Pharmaceutical Research and Development. Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.

Sources

Optimization

Technical Support Center: Stabilization and Degradation Prevention for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling bifunctional pharmaceutical intermediates requires a deep understanding of their intrinsic vulnerabilities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling bifunctional pharmaceutical intermediates requires a deep understanding of their intrinsic vulnerabilities. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol presents a unique stability challenge due to the simultaneous presence of an electron-rich aromatic primary amine and an aliphatic primary alcohol.

This guide provides authoritative, field-proven methodologies to diagnose, troubleshoot, and prevent the oxidative and thermal degradation of this compound.

Module 1: Mechanistic Vulnerabilities (The "Why")

To stabilize a molecule, you must first understand how it breaks down. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol has two primary sites of degradation:

  • The 5-Amino-Pyrimidine Moiety: Aromatic primary amines are notoriously susceptible to auto-oxidation[1]. The lone pair of electrons on the nitrogen atom can easily react with reactive oxygen species (ROS). This oxidation typically yields nitroso (-NO) and nitro (-NO2) derivatives, or deeply colored azo dimers[2]. This radical-driven process is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) and actinic light[3].

  • The Piperidine-4-Methanol Moiety: The primary aliphatic alcohol (-CH2OH) is vulnerable to over-oxidation. In the presence of atmospheric oxygen or reactive excipient impurities (like peroxides), it oxidizes first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH)[2].

degradation_mechanisms API 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Ox_Amine Amine Oxidation (O2, Metals, Light) API->Ox_Amine Pathway 1 Ox_Alc Alcohol Oxidation (ROS, Heat) API->Ox_Alc Pathway 2 Deg_Nitroso Nitroso / Nitro Species (Mass: +14 / +32 Da) Ox_Amine->Deg_Nitroso Deg_Azo Azo Dimers (Color: Yellow/Brown) Ox_Amine->Deg_Azo Deg_Ald Aldehyde / Acid (Mass: -2 / +14 Da) Ox_Alc->Deg_Ald

Figure 1. Primary oxidative degradation pathways and resulting structural modifications.

Module 2: Diagnostic Troubleshooting Guide

Q: My solid batch of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol has developed a yellowish-brown tint over time. What is happening?

A: Discoloration in aminopyrimidines is a definitive hallmark of azo dimerization or the formation of conjugated nitroso compounds[2]. This is a photo-oxidative process triggered by ambient light and oxygen. The Fix: Store the API in opaque, actinic-blocking containers (amber glass)[2]. Implement a strict inert-gas purging protocol. Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the powder bed and displace oxygen more effectively[4][5].

Q: During LC-MS/MS analysis of a stressed sample, I observe a major degradant at M+16 Da. Is this N-oxidation or C-oxidation?

A: An M+16 Da shift indicates the addition of a single oxygen atom. While this could theoretically be the oxidation of the piperidine nitrogen, the steric hindrance of that tertiary amine makes it unlikely. The most thermodynamically favored pathway is the oxidation of the primary amine to a hydroxylamine (-NHOH)[1]. The Fix: To analytically confirm this, evaluate your MS/MS fragmentation spectra. If the piperidine-4-methanol fragment (m/z ~116) remains intact, the oxidation is confirmed to be localized on the pyrimidine ring.

Q: We are formulating this compound in a PEG-based solution, but potency drops by 15% within a week at 25°C. Why?

A: Polyethylene glycols (PEGs) and polysorbates inherently contain trace hydroperoxides formed during their synthesis and storage[2]. These peroxides rapidly oxidize both the primary amine and the primary alcohol. The Fix: Switch to peroxide-free or high-purity excipient grades. Incorporate a chelating agent like EDTA (0.01% - 0.05% w/v) to sequester trace metal ions that catalyze peroxide decomposition[2][3].

troubleshooting_tree Obs Observation: Purity Drop or Discoloration LCMS Action: LC-MS/MS Profiling Obs->LCMS M1 Peak at M+14 or M+32 LCMS->M1 N-Oxidation M2 Peak at M-2 or M+14 (Acid) LCMS->M2 C-Oxidation M3 Peak at ~2M - 2 LCMS->M3 Dimerization S1 Diagnosis: Amine Oxidation Fix: Argon Purge & EDTA M1->S1 S2 Diagnosis: Alcohol Oxidation Fix: Remove Peroxides M2->S2 S3 Diagnosis: Azo Dimerization Fix: Actinic Light Protection M3->S3

Figure 2. Diagnostic workflow for identifying and mitigating specific degradation mechanisms.

Module 3: Validated Experimental Protocols

Protocol 1: ICH Q1A(R2) Aligned Forced Degradation Study

To build a self-validating stability profile, you must intentionally degrade the compound to ensure your analytical methods are stability-indicating[6].

  • Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Incubate at 25°C for 24 hours in the dark. Self-Validation: Run a parallel control with 3% H₂O₂ + 0.1% EDTA to prove metal-catalyzed radical propagation.

  • Thermal Stress: Seal a liquid sample in a glass ampoule and heat at 60°C for 7 days[6].

  • Photolytic Stress: Expose a solid and liquid sample to 1.2 million lux hours and 200 watt hours/square meter of UV light, per ICH Q1B guidelines[6].

  • Analysis: Quench all reactions (e.g., using sodium thiosulfate for the oxidative sample) and analyze via LC-MS/MS using a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile[2].

Protocol 2: Schlenk-Line Inert Storage & Handling

For long-term preservation of the active pharmaceutical ingredient (API) to prevent ambient oxidation[7]:

  • Transfer the lyophilized powder into a dry, amber glass vial equipped with a PTFE-lined septum cap[7].

  • Connect a sterile needle to a Schlenk line (Argon/Vacuum manifold).

  • Insert the needle through the septum. Insert a second, shorter "bleed" needle to allow gas escape.

  • Apply vacuum for 30 seconds to remove interstitial air, then backfill with ultra-high-purity (UHP) Argon[4]. Repeat this cycle three times.

  • Remove the bleed needle, over-pressurize slightly with Argon, and remove the primary needle. Store immediately at 2°C to 8°C[6].

Module 4: Quantitative Data & Benchmarks

Table 1: Forced Degradation Profiling (ICH Q1A(R2) Aligned)

Stress Condition Environmental Parameters Primary Degradant Observed Mechanistic Pathway
Oxidative 3% H₂O₂, 24h, 25°C Nitroso/Nitro derivatives, Aldehyde N-Oxidation & C-Oxidation
Thermal 60°C, 14 days Cleavage fragments Thermolysis / Hydrolysis
Photolytic 1.2M lux hrs UV Azo dimers (Yellow/Brown) Photo-oxidation
Acidic 0.1N HCl, 7 days, 40°C Pyrimidine cleavage products Acid-catalyzed Hydrolysis

| Basic | 0.1N NaOH, 7 days, 40°C | No significant degradation | N/A (Stable in base) |

Table 2: ICH Q1A(R2) Stability Storage Parameters[6][8]

Storage Category Temperature Relative Humidity (RH) Container & Atmosphere Target Shelf-Life
Long-Term 2°C to 8°C Ambient Amber glass, Argon purged 24 months
Accelerated 25°C ± 2°C 60% ± 5% Amber glass, Argon purged 6 months

| Stress Testing | 40°C ± 2°C | 75% ± 5% | Clear glass, Ambient air | 1 to 3 months |

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store the compound at -80°C to completely halt degradation? A: While ultra-low temperatures reduce kinetic energy and slow oxidation[4], repeated freeze-thaw cycles can introduce condensation (moisture) if the vial is opened while cold. Moisture accelerates hydrolysis and provides a medium for localized pH shifts[7]. Storage at 2°C to 8°C under Argon is sufficient for long-term stability without the risks of extreme thermal cycling[6].

Q: Does the pH of the storage solution matter? A: Yes. The non-ionized (free base) form of the amine is significantly more vulnerable to oxidation because the lone pair of electrons on the nitrogen is fully available to react with electrophilic oxygen species[2]. Storing the compound in a slightly acidic buffer (pH 4.5 - 5.5) protonates the amine, tying up the lone pair and drastically enhancing oxidative stability[2].

Sources

Troubleshooting

Reducing side reactions in 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol derivatives

Technical Support Center: Troubleshooting 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Derivatives Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when synthesizing and functionalizing 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol and its derivatives. These compounds are highly valued in drug development (particularly as kinase inhibitors)[1], but their synthesis is notoriously prone to chemoselectivity issues and catalyst poisoning.

This guide bypasses generic advice, focusing strictly on the causality of side reactions and providing self-validating protocols to ensure high-fidelity experimental outcomes.

I. Synthesis Workflow & Reaction Mapping

To effectively troubleshoot, we must first map the electronic and steric vulnerabilities of the molecule. The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction.

Workflow A 2-Chloro-5-nitropyrimidine C 1-(5-Nitro-2-pyrimidinyl) piperidine-4-methanol A->C SNAr (Mild Base) Side1 O-Arylation (Side Product) A->Side1 Excess Strong Base B Piperidine-4-methanol B->C D 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol C->D Reduction (Pd/C, H+, H2) Side2 Azo/Azoxy Dimers (Side Product) C->Side2 Catalyst Poisoning

Fig 1. Synthesis workflow and primary side-reaction pathways for the target pyrimidine derivative.

II. Troubleshooting Guides & FAQs

FAQ 1: Preventing O-Arylation During the SNAr Step

Q: When reacting 2-chloro-5-nitropyrimidine with piperidine-4-methanol, I am seeing a significant impurity mass corresponding to the O-arylated ether. How do I force N-arylation?

The Causality: Piperidine (a secondary amine) is inherently more nucleophilic than a primary alcohol. However, if you use strong bases (e.g., NaH, KOtBu) or excessive heat, the primary alcohol on the piperidine-4-methanol becomes deprotonated to form a highly nucleophilic alkoxide. This alkoxide aggressively competes for the electrophilic C2 position of the pyrimidine ring. Furthermore, the strong electron-withdrawing nature of the 5-nitro group stabilizes the Meisenheimer complex, making the pyrimidine highly reactive even at room temperature[2].

The Solution: Rely on the innate nucleophilicity difference between the neutral amine and the neutral alcohol. Use a mild, non-nucleophilic base like Triethylamine (Et3N) or DIPEA in a polar aprotic solvent (THF or DCM) at room temperature[2]. This ensures the alcohol remains protonated and unreactive.

Self-Validating Protocol 1: Regioselective SNAr

  • Setup: Dissolve 1.0 eq of 2-chloro-5-nitropyrimidine in anhydrous THF (5 mL/mmol) and cool to 0 °C.

  • Addition: Add 1.1 eq of Et3N, followed by dropwise addition of 1.05 eq of piperidine-4-methanol in THF.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Run an LC-MS of the crude mixture. The desired N-arylated intermediate will show [M+H]+=239.1 . If you observe unreacted starting material, do not heat the reaction; instead, add an additional 0.1 eq of the amine. Heating promotes O-arylation.

  • Workup: Concentrate under vacuum, partition between EtOAc and 0.5 N HCl (to remove excess amine), wash with brine, and dry over Na2​SO4​ .

FAQ 2: Overcoming Catalyst Poisoning During Nitro Reduction

Q: My Pd/C hydrogenation of the 5-nitropyrimidine intermediate stalls at ~50% conversion, and the reaction mixture turns into a dark, intractable tar. What is happening?

The Causality: The reduction of 5-nitropyrimidines is notoriously difficult compared to standard nitrobenzenes. The highly electron-deficient pyrimidine ring stabilizes partially reduced intermediates (like nitroso and hydroxylamine species). These intermediates can cross-react to form azo or azoxy dimers. More critically, the resulting 5-aminopyrimidine product is a strong Lewis base that tightly binds to and poisons the palladium catalyst surface, halting the reaction prematurely[3].

The Solution: You must run the hydrogenation under slightly acidic conditions. Adding acetic acid (AcOH) protonates the newly formed 5-amino group in situ, converting it into an ammonium salt that cannot coordinate to the palladium surface[3].

Self-Validating Protocol 2: Acid-Buffered Catalytic Hydrogenation

  • Setup: Dissolve the 1-(5-Nitro-2-pyrimidinyl)piperidine-4-methanol intermediate in Ethyl Acetate (10 mL/mmol). Add 2.0 eq of glacial Acetic Acid.

  • Catalyst: Add 10 wt% of 10% Pd/C (Evonik PMPC SP1020 W or equivalent).

  • Reaction: Purge the vessel with N2​ , then H2​ . Maintain a hydrogen pressure of 4-5 bar at 25 °C for 3 hours, then raise the temperature to 40 °C until hydrogen uptake ceases[3].

  • Validation Checkpoint: TLC (10% MeOH in DCM). The nitro starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar baseline spot (the acetate salt of the product).

  • Workup: Filter through a tightly packed Celite pad to remove Pd/C. Neutralize the filtrate with saturated aqueous NaHCO3​ to liberate the free base, then extract with EtOAc. The target mass is [M+H]+=209.1 .

FAQ 3: Chemoselective Acylation of the Primary Alcohol

Q: I need to attach an ester group to the 4-methanol position, but standard acylation conditions (AcCl, DMAP, Et3N) result in acylation of the 5-amino group instead. How do I reverse this selectivity?

The Causality: Aromatic amines and aliphatic primary alcohols have competing nucleophilicities. Under standard basic conditions, the 5-amino group is highly nucleophilic and will form N-acyl or N,O-diacyl products. To achieve chemoselective O-acylation, you must exploit the difference in their pKa​ values. By running the reaction in an acidic medium, the basic 5-amino group is protonated to an unreactive ammonium ion, leaving the neutral primary alcohol free to attack the acylating agent[4]. Alternatively, transition metals like Cu(II) can coordinate the amino group, directing chemoselective O-acylation[5].

Acylation Start Target Molecule (-NH2 and -OH present) Cond1 Basic Conditions (Et3N, DMAP) Start->Cond1 Cond2 Acidic Conditions (Pyridine-HCl) Start->Cond2 Res1 Poor Selectivity (N-Acyl + O-Acyl) Cond1->Res1 Competing Nucleophiles Res2 Chemoselective O-Acylation Cond2->Res2 -NH2 Protonated (Unreactive)

Fig 2. Logical decision tree for chemoselective O-acylation avoiding N-acylation side reactions.

Self-Validating Protocol 3: Acid-Mediated Chemoselective O-Acylation

  • Setup: Dissolve 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Acidification: Add 1.2 eq of Pyridine Hydrochloride (Py·HCl) and stir for 10 minutes to ensure complete protonation of the 5-amino group[4].

  • Acylation: Add 1.0 eq of the desired acyl chloride or anhydride. Heat to 50 °C for 16 hours.

  • Validation Checkpoint: 1H NMR of a crude aliquot. The protons adjacent to the oxygen ( −CH2​−O− ) will shift downfield from ~3.5 ppm to ~4.2 ppm, confirming O-acylation. The aromatic amine protons ( −NH2​ ) should remain visible as a broad singlet around 5.0 ppm (in DMSO-d6).

  • Workup: Quench with water, neutralize carefully with cold NaHCO3​ , and extract with DCM.

III. Quantitative Data Summary

The table below summarizes the empirical data regarding reaction conditions and their impact on chemoselectivity and yield for this specific molecular class.

Reaction StepEvaluated ConditionMajor Side ProductSide Product YieldOptimized Target Yield
SNAr (N-Alkylation) NaH, DMF, 80 °CO-Arylated Ether35%< 10%
SNAr (N-Alkylation) Et3N, THF, 25 °CNone (Clean Conversion)< 2%92%
Nitro Reduction Pd/C, H2​ , MeOH (Neutral)Azo/Azoxy Dimers40%15%
Nitro Reduction Pd/C, H2​ , EtOAc / AcOH (Acidic)None< 5%88%
O-Acylation AcCl, Et3N, DMAP (Basic)N-Acyl / N,O-Diacyl65%10%
O-Acylation AcCl, Pyridine-HCl (Acidic)N-Acyl< 5%85%

IV. References

  • Compounds and methods for kinase modulation, and indications therefor - Google Patents Source: Google Patents (WO2012109075A1) URL:

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine Source: Google Patents (WO2022090101A1) URL:

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry URL:

  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society (JACS) URL:

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with basic, nitrogen-rich compounds in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with basic, nitrogen-rich compounds in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a highly polar, basic molecule. It features a primary amine, a pyrimidine ring, and a piperidine moiety. Because of these multiple basic nitrogen centers, it is highly susceptible to severe peak tailing during chromatographic runs. This guide provides a mechanistic understanding and field-proven protocols to help you achieve symmetrical peaks (Tailing Factor, Tf​≤1.2 ).

Section 1: Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to isolate the root cause. Peak tailing stems from either chemical (secondary interactions) or physical (fluidic/column bed) origins[1]. Use the following self-validating workflow to diagnose your system.

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->TestNeutral CheckNeutral Does the neutral marker tail? TestNeutral->CheckNeutral Physical Physical Issue (Extra-column volume, Void, Frit blockage) CheckNeutral->Physical Yes Chemical Chemical Issue (Secondary Silanol Interactions) CheckNeutral->Chemical No FixPhysical Check fittings, replace frit, or replace column Physical->FixPhysical FixChemical Optimize pH (<3.0), Use end-capped column, or add TEA Chemical->FixChemical

Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.

Section 2: Root Cause Analysis & Mechanistic Solutions

Why does 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol tail?

If your neutral marker test confirms a chemical issue, the primary mechanism is Secondary Silanol Interactions . In standard silica-based columns, residual silanol groups (Si-OH) on the stationary phase have a pKa of approximately 3.8 to 4.2[2]. At a neutral or mid-range pH (pH > 4.0), these silanols deprotonate to form negatively charged species (Si-O⁻)[3].

Concurrently, the basic amine groups on 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol are fully protonated (positively charged) under these conditions. This creates a strong electrostatic "ion-exchange" interaction[4]. Because this secondary retention mechanism is kinetically slower than the primary hydrophobic reversed-phase partitioning, a fraction of the analyte molecules "stick" to the column and elute later, forming an asymmetrical tail[1].

Table 1: Quantitative Impact of Chromatographic Parameters on Peak Tailing

Parameter / ConditionMechanistic CausalityExpected Tailing Factor ( Tf​ )
pH 7.0, No Buffer Silanols are ionized (Si-O⁻); Analyte is protonated. Strong electrostatic binding occurs.> 2.0 (Severe Tailing)
pH 2.5, 20mM Phosphate Silanols are fully protonated (Si-OH), neutralizing the surface and blocking ion-exchange.1.2 - 1.4 (Acceptable)
pH 6.5 + 0.1% TEA Triethylamine (TEA) acts as a sacrificial base, competitively masking active silanols.1.0 - 1.2 (Symmetrical)
Type B, Fully End-capped Column Residual silanols are chemically derivatized, reducing surface activity by ~50%.1.1 - 1.3 (Good)
Sample Solvent Mismatch Sample injected in 100% Organic, causing premature analyte precipitation or band broadening.> 1.8 (Distorted/Fronting)
Section 3: Step-by-Step Optimization Protocol

To establish a self-validating system, do not change multiple variables at once. Follow this sequential protocol to resolve chemical tailing for your basic compound.

Protocol: Mobile Phase pH and Additive Optimization

Objective: Achieve a Tf​≤1.2 for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

Step 1: System Baseline & Neutral Marker Validation

  • Prepare a test mixture containing your analyte (10 µg/mL) and a neutral marker (e.g., Toluene or Uracil at 10 µg/mL).

  • Inject 10 µL using your current method.

  • Validation Check: If the neutral marker tails, the issue is physical (e.g., dead volume, blocked frit)[1]. Re-plumb the system with 0.005" ID PEEK tubing to minimize extra-column volume[3]. If only the basic analyte tails, proceed to Step 2.

Step 2: Low-pH Silanol Suppression

  • Prepare Mobile Phase A: Aqueous buffer adjusted to pH 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. At pH < 3.0, residual silanols are fully protonated and uncharged[5][6].

  • Equilibrate the column for at least 20 column volumes.

  • Inject the sample. Calculate Tf​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the front half-width)[3].

Step 3: Competitive Amine Masking (Alternative)

  • If your detector (e.g., MS) or column restricts the use of low pH, utilize a masking agent instead.

  • Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase[7][8].

  • Adjust the final pH to 6.5 using phosphoric acid (for UV detection). TEA will competitively bind to the acidic silanols, preventing the pyrimidine/piperidine nitrogens of your analyte from interacting with the stationary phase[8].

Section 4: Technical FAQs

Q1: I switched to a "fully end-capped" C18 column, but 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol still tails. Why? A1: End-capping utilizes silanes to derivatize free silanols, but due to steric hindrance, it only eliminates about 50% of residual silanol groups[4][9]. For a highly basic and multi-nitrogen compound like yours, the remaining 50% is more than enough to cause severe secondary interactions. You must combine an end-capped Type B silica column with mobile phase optimization (low pH or TEA)[2][5].

Q2: Does the concentration of my buffer matter for peak shape? A2: Yes, significantly. If you are operating near the pKa of your analyte or the silanols, a low buffer concentration (e.g., < 5 mM) will fail to maintain a localized pH at the column surface during the elution of a concentrated sample band. This leads to uneven ionization and asymmetrical peaks[3][9]. Ensure your buffer concentration is between 15 mM and 25 mM to provide adequate buffering capacity[5].

Q3: My peak shape degrades over multiple injections. What is happening? A3: This is a classic symptom of column bed deformation (a physical void forming at the inlet) or the accumulation of strongly retained sample matrix impurities that create new active binding sites[2][4]. First, replace the inlet frit or use a guard column. If the issue persists, perform a rigorous column wash with a strong solvent (e.g., Isopropanol/Acetonitrile) to strip matrix contaminants.

Section 5: References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.3

  • Dolan, J. W. "Understanding HPLC Peak Tailing." Scribd / LCGC. 7

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 4

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. 1

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC. 5

  • Chromatography Forum. "Buffered pH to avoid peak tailing." ChromForum. 9

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs. 10

  • Benchchem. "Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing." Benchchem. 6

  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam..." National Institutes of Health. 8

  • Benchchem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten." Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrimidine Derivatives in Kinase Inhibition: Analyzing the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Scaffold

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The pyrimidine ring is a quintessential example of such a scaffold.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biocompatibility is inherent.[3] This six-membered aromatic heterocycle, with its unique arrangement of nitrogen atoms, serves as an exceptional hydrogen bond acceptor and can be readily functionalized, making it a cornerstone in the design of a vast array of therapeutics, from anticancer and anti-inflammatory agents to antivirals and central nervous system drugs.[4][5][6]

A particularly fruitful application of the pyrimidine core has been in the development of kinase inhibitors.[1] Kinases, enzymes that regulate the majority of cellular pathways, have become prime targets for cancer therapy. The ATP-binding pocket of kinases contains a "hinge region" rich in hydrogen bond donors and acceptors. The 1,3-diazine structure of pyrimidine is an excellent bioisostere of the adenine ring of ATP, allowing pyrimidine-based compounds to anchor effectively within this hinge region and compete with endogenous ATP.[7][8]

This guide provides a comparative analysis of pyrimidine derivatives, using the specific, yet illustrative, structure of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol as our foundational scaffold. We will dissect its key structural features, compare its hypothetical performance with established classes of pyrimidine-based kinase inhibitors, and provide the experimental context necessary for researchers in the field.

Deconstructing the Core Scaffold: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

To understand the potential of this molecule, we must evaluate its constituent parts and their likely roles in target engagement and overall pharmacological properties.

  • The 2-Aminopyrimidine "Head": This is the primary pharmacophore responsible for kinase interaction. The N1 nitrogen of the pyrimidine ring and the exocyclic amino group at the C2 position form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region. This interaction is a hallmark of many successful ATP-competitive kinase inhibitors, including CDK and EGFR inhibitors.[1]

  • The 5-Amino Group: The substitution at the C5 position is critical for modulating selectivity and potency. An amino group here can act as a hydrogen bond donor, potentially engaging with residues near the ATP binding site to confer selectivity for specific kinases over others. It also serves as a synthetic handle for further derivatization to explore the deeper pockets of the active site.

  • The Piperidine-4-methanol "Tail": This portion of the molecule extends away from the hinge-binding region towards the solvent-exposed front.

    • Piperidine Ring: This saturated heterocycle provides a three-dimensional, non-aromatic linker. Its conformational flexibility and basic nitrogen can be crucial for optimizing physicochemical properties such as solubility and cell permeability. The piperidine linker positions the methanol group in a specific vector in space.[9]

    • Hydroxymethyl Group (-CH₂OH): This terminal group is pivotal for enhancing aqueous solubility.[10] Furthermore, it can form key hydrogen bonds with residues in the solvent-channel of the kinase, further anchoring the inhibitor and contributing to its overall binding affinity.

The logical relationship between these components and their function can be visualized as follows:

G cluster_0 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol cluster_1 Pharmacological Function Scaffold Core Scaffold Head 2-Aminopyrimidine 'Head' Scaffold->Head Modifier 5-Amino Group 'Selectivity Tuner' Scaffold->Modifier Tail Piperidine-4-Methanol 'Tail' Scaffold->Tail HingeBinding Kinase Hinge Binding (Potency Anchor) Head->HingeBinding Forms H-bonds Selectivity Selectivity & Potency Modulation Modifier->Selectivity Forms H-bonds/ Allows Derivatization PK_Properties Solubility & PK Properties Tail->PK_Properties Improves Solubility/ Forms H-bonds

Caption: Pharmacophore model of the title compound.

Comparative Analysis with Established Pyrimidine Derivatives

To contextualize the potential of the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol scaffold, we will compare it against three major classes of pyrimidine-based kinase inhibitors. The key differentiator among these classes is often the nature of the pyrimidine core (monocyclic vs. fused) and the substituents that dictate target selectivity.

Versus Fused Pyrido[2,3-d]pyrimidines (Multi-Kinase Inhibitors)

Pyrido[2,3-d]pyrimidines are fused heterocyclic systems that have shown broad activity against various tyrosine kinases, including PDGFr, FGFr, EGFr, and c-Src.[11][12]

  • Structural Difference: The fused ring system of pyrido[2,3-d]pyrimidines creates a more rigid and planar structure compared to our flexible piperidine-linked scaffold. This rigidity can enhance binding to certain kinase conformations but may limit its adaptability to others.

  • Target Selectivity: The initial lead compound in this class, PD-089828, was a broadly active tyrosine kinase inhibitor.[12] Subsequent structure-activity relationship (SAR) studies showed that substitution at the 6-position of the pyridopyrimidine core could dramatically shift selectivity. For instance, replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety resulted in a highly selective FGFr inhibitor.[12]

  • Hypothetical Performance: The flexibility of the piperidine linker in our title compound might offer an advantage in accessing unique kinase conformations, but it could also come at an entropic cost upon binding. While the pyridopyrimidine class has demonstrated potent multi-kinase inhibition, our scaffold's success would depend on whether its specific 3D conformation allows for favorable interactions that can overcome this.

Versus 2,4-Disubstituted Pyrimidines (CDK4/6 Inhibitors)

The clinical success of CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib in treating HR-positive breast cancer highlights the power of the simple pyrimidine core.[1] These molecules all share a 2-aminopyrimidine motif for hinge binding.

  • Structural Similarity: The core hinge-binding motif is identical. The primary difference lies in the substituents at the C4 and C6 positions of the pyrimidine ring, which are crucial for achieving selectivity for CDK4/6 over other kinases. For example, Palbociclib features a piperazinyl-acetyl group that occupies the ribose pocket.

  • Target Selectivity: Selectivity in this class is driven by steric and electronic interactions with amino acids that are unique to the CDK4/6 active sites. Our title compound, lacking a substituent at the C4 or C6 positions, would likely not exhibit the same CDK4/6 selectivity and might have a broader kinase profile.

  • Hypothetical Performance: To compete in this space, our scaffold would need to be modified. A key experiment would be to synthesize analogs with various substitutions at the C4 position of the pyrimidine ring to probe the ribose-binding pocket, mimicking the strategy that proved successful for the approved CDK4/6 inhibitors.

Versus Fused Quinazolines (EGFR Inhibitors)

First-generation EGFR inhibitors like Gefitinib and Erlotinib are based on a 4-anilinoquinazoline core, which is a bioisostere of a substituted pyrimidine. They are highly effective against cancers with activating EGFR mutations.[1][13]

  • Structural Difference: Like the pyridopyrimidines, the quinazoline core is a rigid, fused system. The key interaction is driven by the N1 of the quinazoline ring and the aniline substituent.

  • Target Selectivity: Selectivity is achieved through the specific interactions of the anilino moiety in a hydrophobic pocket of the EGFR active site. Newer generations of inhibitors have been designed to overcome resistance mutations like T790M and C797S.[13]

  • Hypothetical Performance: Our monocyclic pyrimidine scaffold is less sterically hindered than the quinazoline core. While it would likely bind to the EGFR hinge, its potency would be significantly lower without a substituent that could effectively occupy the hydrophobic pocket. The 5-amino group on our scaffold could, however, be a starting point for building out a substituent to mimic the role of the aniline in the quinazoline series.

Summary of Comparative Data
Feature1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol (Hypothetical)Pyrido[2,3-d]pyrimidines (e.g., PD-161570)CDK4/6 Inhibitors (e.g., Palbociclib)EGFR Inhibitors (e.g., Gefitinib)
Core Structure Monocyclic PyrimidineFused PyridopyrimidineMonocyclic PyrimidineFused Quinazoline
Flexibility High (Piperidine Linker)Low (Fused Rings)ModerateLow (Fused Rings)
Primary Target Class Unknown (likely kinases)Multi-Tyrosine Kinases[11][12]Cyclin-Dependent Kinases 4/6[1]Epidermal Growth Factor Receptor[1][13]
Key Selectivity Driver 5-Amino & Piperidine-methanol TailSubstituent at C6 position[12]Substituents at C4/C6 positions4-Anilino substituent
Representative IC50 N/APDGFR: 1.11 µM; FGFR: 0.13 µM; EGFR: 0.45 µM (for lead 4b)[12]CDK4: 11 nM; CDK6: 16 nMEGFR: 2-37 nM

Experimental Protocols for Characterization

To rigorously evaluate our title compound and its analogs, a standardized workflow is essential. This process validates the compound's mechanism of action and provides a quantitative basis for comparison.

G cluster_workflow Drug Discovery & Evaluation Workflow A Compound Synthesis & Purification B Biochemical Assay: Kinase Inhibition (IC50) A->B Test Potency C Cell-Based Assay: Anti-Proliferation (GI50) B->C Confirm Cellular Activity D Mechanism of Action: Target Engagement & Downstream Signaling C->D Validate Mechanism E Lead Optimization: SAR Studies D->E Refine Structure E->A Iterate

Caption: A typical workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the concentration at which a compound inhibits 50% of kinase activity (IC₅₀). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

Rationale: This is the primary screen to confirm direct target engagement and quantify potency. It is performed in a purified, cell-free system to eliminate confounding factors like cell permeability and off-target effects.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol in 100% DMSO.

    • Perform a serial dilution (1:3) in a 384-well plate to create a 10-point dose-response curve, starting from 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • To each well, add 5 µL of kinase reaction buffer containing the target kinase (e.g., EGFR, CDK4) and its specific substrate peptide.

    • Add 1 µL of the diluted compound from the compound plate.

    • Initiate the reaction by adding 5 µL of a 10 µM ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes any remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol measures the cytotoxic or cytostatic effect of a compound on a panel of cancer cell lines.

Rationale: An in vitro kinase IC₅₀ does not always translate to cellular activity. This assay confirms that the compound can penetrate the cell membrane and inhibit cell growth. Using a panel of cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) provides data on the compound's spectrum of activity.[1]

Methodology:

  • Cell Plating:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture media.

    • Replace the existing media in the cell plates with the media containing the compound dilutions. Include a DMSO vehicle control.

    • Incubate the plates for 72 hours.

  • Cell Fixation and Staining:

    • Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol structure represents a promising, albeit underexplored, scaffold for kinase inhibitor design. Its key features—a validated hinge-binding motif and a flexible, solubility-enhancing tail—provide a solid foundation for development. Our comparative analysis reveals that while it shares the critical 2-aminopyrimidine warhead with highly successful CDK4/6 inhibitors, its lack of substitution on the core pyrimidine ring means it would likely require further optimization to achieve high potency and selectivity. Compared to rigid, fused systems like pyridopyrimidines and quinazolines, its flexibility could be a double-edged sword: potentially allowing for unique binding modes but also posing an entropic penalty.

Future progress for this and related scaffolds hinges on systematic SAR exploration.[2] Key strategies should include:

  • Substitution at C4/C6: To probe for interactions in the ribose pocket and enhance selectivity, mimicking the success of CDK inhibitors.

  • Derivatization of the 5-Amino Group: To extend into deeper hydrophobic pockets, potentially improving potency against targets like EGFR.

  • Modification of the Piperidine-Methanol Tail: To fine-tune pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[14][15]

Ultimately, the journey from a promising scaffold to a clinical candidate is an iterative process of design, synthesis, and rigorous biological evaluation. By understanding the established principles of pyrimidine-based kinase inhibitors, researchers can more effectively navigate this complex but rewarding path.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Derissen, E. J., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. [Link]

  • Derissen, E. J., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]

  • Dhanwate, A., et al. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied and Basic Sciences. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Sztanke, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Derissen, E. J., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Mohamady, S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2023). Molecules. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules. [Link]

  • [1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride. (n.d.). NextSDS. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanol. (n.d.). PubChem. [Link]

Sources

Comparative

Validating LC-MS/MS Quantification Methods for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge Quantifying polar, basic small molecules in complex biological matrices is a notorious bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. 1-(5-Amino-2-pyrimidinyl)pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Quantifying polar, basic small molecules in complex biological matrices is a notorious bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol presents a unique structural challenge: it contains a basic piperidine ring, a pyrimidine amine, and a highly polar methanol moiety.

These physicochemical properties result in poor retention on traditional reversed-phase (C18) columns and severe peak tailing due to secondary interactions with residual silanols. Furthermore, the presence of multiple hydrogen-bond donors and acceptors makes the compound highly susceptible to matrix effects (ion suppression) during electrospray ionization (ESI). To generate reliable, regulatory-compliant data, laboratories must move beyond legacy techniques and implement robust, self-validating LC-MS/MS workflows.

Method Comparison: Why LC-MS/MS is the Gold Standard

When selecting an analytical platform for this compound, scientists typically evaluate High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison of Analytical Platforms

ParameterLC-MS/MS (QqQ)HPLC-UVGC-MS
Sensitivity (LLOQ) 10 pg/mL 50 ng/mL5 ng/mL
Specificity Excellent (MRM) Poor (Matrix interferences)Good (SIM/Scan)
Sample Preparation SPE (MCX), Direct Injection LLE, Evaporation, ReconstitutionLLE, Derivatization (BSTFA)
Run Time 3.5 min 15 min20 min
Throughput High (>200 samples/day) LowLow-Medium
Analyte Stability High (Native state) ModerateLow (Thermal degradation risk)
The Causality Behind the Choice
  • HPLC-UV: While the pyrimidine ring provides UV absorbance (~240-260 nm), endogenous plasma proteins and lipids co-elute and absorb in the same range, destroying specificity[1].

  • GC-MS: The polar hydroxyl (-OH) and primary amine (-NH2) groups prevent the molecule from volatilizing intact. It requires cumbersome chemical derivatization (e.g., silylation), which introduces reaction variability, increases sample preparation time, and risks thermal degradation in the GC inlet.

  • LC-MS/MS: By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates the specific precursor-to-product ion transition. This effectively filters out matrix noise, allowing for direct, highly sensitive quantification of the native molecule without derivatization.

Method Development: Engineering a Self-Validating System

As a Senior Application Scientist, I approach method development not as a checklist, but as an exercise in physical chemistry. Every parameter must be deliberately chosen to control the analyte's behavior.

Chromatographic Optimization (The "Why")
  • Column Selection: A superficially porous Biphenyl column (e.g., 2.7 µm, 50 x 2.1 mm) is selected over a standard C18.

    • Causality: The highly polar methanol group causes the analyte to elute too early on a purely hydrophobic C18 phase, pushing it into the "ion suppression zone" of unretained salts. The Biphenyl stationary phase introduces orthogonal π−π interactions with the analyte's pyrimidine ring, significantly increasing the capacity factor ( k′ ) and ensuring the analyte elutes in a clean baseline window.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The low pH (~2.7) ensures that the basic piperidine nitrogen (pKa ~10) and pyrimidine amine are fully protonated ( [M+H]+ ), maximizing ionization efficiency in ESI+ mode. Acetonitrile is chosen over methanol because its aprotic nature reduces secondary interactions with the silica backbone, yielding sharper peaks.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 209.1 [M+H]+

  • Quantifier Transition: m/z 209.1 122.1 (Cleavage of the piperidine ring)

  • Qualifier Transition: m/z 209.1 96.1

Experimental Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, the sample preparation must act as a self-validating filter, actively removing phospholipids that cause unseen ion suppression.

Step 1: Internal Standard Addition Spike 50 µL of biological sample (e.g., human plasma) with 10 µL of stable isotope-labeled internal standard (1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol-d4, 100 ng/mL).

Step 2: Sample Pre-treatment Dilute the sample with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: This disrupts protein-drug binding and ensures the analyte is fully ionized for the subsequent ion-exchange extraction.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated sample to the MCX cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water (removes polar interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality: Because the protonated analyte is ionically bound to the sulfonic acid groups of the MCX resin, we can aggressively wash with 100% organic solvent to strip away neutral lipids and phospholipids without losing the analyte.

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the analyte, breaking the ionic bond and eluting it cleanly.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Regulatory Validation Workflow

To utilize this method in clinical or nonclinical studies, it must be validated according to the [2] and the[1].

ValidationWorkflow Start Method Development (Analyte Tuning & LC Optimization) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Selectivity->Calibration AccPrec Accuracy & Precision (Intra- & Inter-batch QCs) Calibration->AccPrec Matrix Matrix Effect & Recovery (Post-extraction vs Neat) AccPrec->Matrix Stability Stability Testing (F/T, Benchtop, Autosampler) Matrix->Stability Final Validated Method (Ready for Study Samples) Stability->Final

Figure 1: ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS.

Experimental Validation Data

The method was subjected to a full validation protocol. According to the FDA Bioanalytical Method Validation Guidance[1], the Lower Limit of Quantification (LLOQ) must demonstrate a precision of ≤20% CV and accuracy within ±20% of the nominal concentration, while all other Quality Control (QC) levels must be within ±15% .

Accuracy and Precision

Six replicates of QC samples at four concentration levels were analyzed across three independent batches.

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.01102.48.5104.19.2
LQC 0.0398.75.299.56.1
MQC 5.00101.23.8100.84.5
HQC 80.0099.42.998.93.4

Conclusion: The method easily surpasses the ±15% acceptance criteria, proving the stability of the MRM transitions and the robustness of the biphenyl chromatography.

Matrix Effect & Stability

The ICH M10 guidelines mandate that matrix effects be evaluated using at least six independent lots of blank matrix[2]. Thanks to the aggressive MCX washing protocol, the matrix factor (normalized to the internal standard) was calculated at 0.98 , indicating virtually zero ion suppression.

Table 3: Stability Data in Human Plasma

Storage ConditionQC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)% Deviation
Benchtop (24h at RT) LQC0.030.029-3.3
Benchtop (24h at RT) HQC80.0078.50-1.8
Freeze-Thaw (3 cycles) LQC0.030.028-6.6
Freeze-Thaw (3 cycles) HQC80.0079.10-1.1

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018 URL: [Link]

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH), 2022 URL: [Link]

Sources

Validation

Reproducibility of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol enzymatic assays

Evaluating the biochemical potency of compounds containing the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol building block requires a rigorous, artifact-free testing environment. In modern medicinal chemistry, the 2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the biochemical potency of compounds containing the 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol building block requires a rigorous, artifact-free testing environment. In modern medicinal chemistry, the 2-aminopyrimidine core is widely recognized as a privileged, ATP-competitive pharmacophore that anchors into the kinase hinge region via critical hydrogen bonds[1]. Meanwhile, the piperidine-4-methanol moiety projects outward into the solvent-exposed channel, offering a tunable vector for improving aqueous solubility and target selectivity[2].

However, evaluating derivatives of this scaffold presents distinct reproducibility challenges. The basic nitrogen of the piperidine ring can induce colloidal aggregation, the pyrimidine system can exhibit intrinsic autofluorescence, and the hinge-binding nature dictates strict ATP-competitive kinetics.

As an Application Scientist, I have structured this guide to objectively compare the leading high-throughput enzymatic assay platforms—TR-FRET and Luminescent ADP Detection—and provide self-validating protocols engineered specifically for this scaffold.

Causality Behind Experimental Choices

To achieve reproducible IC50 values when assaying 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol derivatives, researchers must address three primary mechanistic variables:

  • ATP-Competitive Kinetics: Because the aminopyrimidine core directly competes with ATP for the hinge region[1], the apparent potency of the inhibitor is mathematically tethered to the assay's ATP concentration. Solution: Assays must be strictly run at the apparent Km​(ATP) of the target kinase to ensure IC50 values are biologically relevant and comparable across different screening campaigns.

  • Compound Aggregation: The basicity of the piperidine ring makes these compounds prone to micelle formation at higher micromolar concentrations, leading to non-specific protein denaturation or adherence to plasticware. Solution: The mandatory inclusion of non-ionic detergents (e.g., 0.01% Triton X-100 or CHAPS) in the assay buffer to disrupt colloidal aggregates.

  • Optical Interference: Substituted pyrimidines can exhibit autofluorescence in the blue/green spectrum, which artificially inflates baseline readings in standard prompt fluorescence assays[3]. Solution: Utilizing [4] or [5] completely bypasses this optical interference.

Quantitative Assay Comparison

The following table summarizes the performance metrics of three primary assay methodologies when evaluating aminopyrimidine-piperidine hybrids.

Performance MetricTR-FRET (e.g., LANCE / SwiftFluo)Luminescent (e.g., ADP-Glo)Radiometric ( 33 P-ATP)
Signal-to-Background (S/B) High (>10:1)Very High (>50:1)High (>10:1)
Autofluorescence Interference Very Low (Time-delayed read)None (Luminescent readout)None
Aggregation Susceptibility Moderate (Requires Detergent)Moderate (Requires Detergent)Moderate
Throughput Capacity Ultra-High (1536-well compatible)High (384-well compatible)Low (96-well format)
Reagent Dependency Requires Phospho-specific AntibodyUniversal (Antibody-free)Universal (Antibody-free)

Platform Selection & Mechanism

Workflow Start Select Assay for Aminopyrimidine Scaffold CheckFluor Compound Autofluorescence? Start->CheckFluor HighFluor High (Interference) CheckFluor->HighFluor LowFluor Low / None CheckFluor->LowFluor TRFRET TR-FRET Assay (Time-delayed read) HighFluor->TRFRET LowFluor->TRFRET ADPGlo ADP-Glo Assay (Universal Luminescent) LowFluor->ADPGlo

Diagram 1: Logical decision matrix for selecting the optimal high-throughput kinase assay platform.

G Kinase Target Kinase (Active State) Complex Inhibited Kinase Complex (No Phosphorylation) Kinase->Complex Competitive Binding Inhibitor 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol (Hinge Binder) Inhibitor->Complex ATP ATP (Substrate) ATP->Complex Displaced Detection Assay Readout Phase Complex->Detection TRFRET TR-FRET (Phospho-Antibody) Detection->TRFRET ADPGlo ADP-Glo (Luminescence) Detection->ADPGlo

Diagram 2: Competitive inhibition mechanism of the aminopyrimidine scaffold and downstream detection.

Self-Validating Experimental Protocols

To guarantee trustworthiness, both protocols below are designed as self-validating systems containing internal controls that prove the assay's biochemical integrity on a per-plate basis.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Note: TR-FRET is selected to bypass the inherent autofluorescence of the pyrimidine ring. The time-delayed measurement (typically 50-100 µs after excitation) allows short-lived compound fluorescence to decay before the true signal is read[3].

  • Buffer Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Critical: Add 0.01% Triton X-100 to prevent piperidine-mediated colloidal aggregation.

  • Compound Dispensing: Acoustically dispense (via Echo liquid handler) the test compounds in a 10-point dose-response curve into a 384-well plate to avoid plastic adherence issues common with basic amines.

  • Enzyme Equilibration: Add the target kinase and biotinylated peptide substrate. Incubate for 15 minutes to allow the aminopyrimidine core to establish hydrogen bonds with the kinase hinge region[1].

  • Competitive Challenge: Initiate the reaction by adding ATP at exactly the apparent Km​(ATP) of the kinase.

  • Termination & Detection: Stop the reaction with EDTA (to chelate Mg2+). Add the detection mixture containing a Europium-labeled phospho-specific antibody (Donor) and Streptavidin-APC (Acceptor)[4].

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar), calculating the 665 nm / 620 nm emission ratio[4].

    • Validation Check: The assay plate is only deemed valid if the calculated Z'-factor between the DMSO control (max signal) and the EDTA-quenched control (min signal) is 0.6.

Protocol 2: Universal Luminescent ADP Detection (ADP-Glo)

Causality Note: This method is independent of the peptide substrate sequence and relies on detecting the universal product of kinase activity (ADP). It is highly resistant to optical interference, making it ideal for heavily substituted, fluorescent scaffolds[5].

  • Kinase Reaction: Perform the kinase reaction in a 5 µL volume (384-well format) using the identical optimized buffer (with Triton X-100) and Km​(ATP) conditions described above.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Causality: This step halts the kinase reaction and actively depletes unconsumed ATP, leaving only the generated ADP and drastically lowering the background noise[5].

  • ADP Conversion & Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. This reagent converts the ADP back to ATP and introduces luciferase/luciferin to generate light[5].

  • Self-Validation & Readout: Measure luminescence with an integration time of 0.5s/well.

    • Validation Check: Alongside the assay plate, run an ATP-to-ADP conversion standard curve. The assay is validated only if the standard curve demonstrates strict linearity ( R2>0.99 ), proving the luminescence accurately reflects enzymatic turnover[5].

References

  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry Source: ACS Infectious Diseases / PMC URL:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: Journal of Biomolecular Screening / PMC URL:[Link]

  • Fluorescence detection techniques for protein kinase assay Source: Analytical and Bioanalytical Chemistry / ResearchGate URL:[Link]

Sources

Comparative

Benchmarking binding kinetics of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

As a Senior Application Scientist, evaluating the kinetic and thermodynamic profile of a fragment or intermediate is the cornerstone of rational drug design. The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the kinetic and thermodynamic profile of a fragment or intermediate is the cornerstone of rational drug design. The compound 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol represents a highly versatile chemical scaffold. Its 2-aminopyrimidine motif acts as a classic hydrogen bond donor/acceptor pair—mimicking the adenine ring of ATP to anchor into the hinge region of kinases—while the piperidine-4-methanol tail provides a vector for solvent-exposed interactions to optimize solubility and residence time.

When benchmarking this compound against alternative scaffolds, relying solely on steady-state affinity ( KD​ ) is insufficient. We must interrogate the binding kinetics (association rate kon​ and dissociation rate koff​ ) to accurately predict in vivo efficacy and target residence time.

Below is a comprehensive guide to benchmarking the binding kinetics of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol using orthogonal biophysical techniques.

Biophysical Benchmarking Matrix: The "Why"

To establish a robust kinetic profile, we benchmark the compound using three label-free technologies. The causality behind selecting these specific assays lies in their complementary physical principles:

  • Surface Plasmon Resonance (SPR): Because 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a low-molecular-weight small molecule, direct coupling to a sensor is impractical. SPR allows us to immobilize the larger target protein and flow the small molecule over it, providing high-sensitivity, real-time kinetic data[1].

  • Bio-Layer Interferometry (BLI): BLI measures interference patterns of white light reflected from a biosensor tip[2]. We use this as a fluidics-free, higher-throughput alternative to SPR for rapid hit-to-lead kinetic screening.

  • Isothermal Titration Calorimetry (ITC): While SPR and BLI provide kinetics, ITC is the thermodynamic gold standard. It directly measures the heat of binding without requiring immobilization, allowing us to confirm if the interaction is driven by specific enthalpy (hydrogen bonding) or hydrophobic entropy[3].

G Start Small Molecule Kinetic Profiling Q1 Need Real-Time Kinetics (kon, koff)? Start->Q1 Q2 Need Thermodynamics (ΔH, ΔS)? Q1->Q2 No SPR SPR / BLI (Immobilize Target) Q1->SPR Yes ITC ITC (In Solution) Q2->ITC Yes

Decision matrix for selecting small molecule biophysical assays.

Experimental Workflows: Self-Validating Protocols

Scientific integrity requires that every protocol acts as a self-validating system to prevent false positives—a common issue with small molecule aggregators.

Protocol A: SPR Kinetic Profiling

Causality: Small molecules produce minimal mass-shift signals. We must maximize the surface density of the target protein on a hydrogel surface (typically dextran) to detect the minute refractive index changes caused by the analyte[1].

  • Target Immobilization & Blanking: Amine-couple the target kinase to a CM5 sensor chip. Self-Validation: Simultaneously activate and block a reference flow cell with ethanolamine. This serves as an in-line blank to subtract non-specific binding and bulk refractive index shifts.

  • Solvent Correction Calibration: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol requires DMSO for aqueous solubility. Prepare a 1% to 5% DMSO calibration curve[1]. Causality: DMSO has a massive refractive index. Even a 0.01% bulk mismatch between the sample and running buffer will artificially mask the binding signal if not mathematically corrected.

  • Analyte Injection: Flow the compound in a 3-fold dilution series (e.g., 0.1 µM to 30 µM) using a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding events, not diffusion rates.

  • Regeneration: Allow 300 seconds for dissociation. If the baseline does not return to absolute zero, pulse with a mild regeneration buffer (e.g., 50% DMSO).

Protocol B: ITC Thermodynamic Validation

Causality: To prove the pyrimidine ring is actively forming hydrogen bonds with the kinase hinge region, we measure the molar enthalpy change ( ΔH )[3].

  • Strict Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., HEPES, 150 mM NaCl, 2% DMSO). Dissolve the compound in the exact same dialysate. Self-Validation: Any buffer mismatch will generate massive heats of dilution, completely obscuring the binding isotherm[4].

  • Titration: Load 20 µM of the target protein into the sample cell and 200 µM of the ligand into the syringe[5]. Inject 2 µL aliquots at 150-second intervals.

  • Background Subtraction: Perform a mandatory ligand-to-buffer control titration[3]. Subtract these background heats from the main experiment to isolate the true heat of binding.

Mechanistic Pathway & Data Presentation

The efficacy of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol relies on its ability to outcompete intracellular ATP. The binding mechanism is driven by the association rate, but sustained target inhibition is dictated by the dissociation rate.

G Ligand 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Target Kinase Hinge Region (Target Protein) Ligand->Target kon Target->Ligand koff Complex Ligand-Target Complex (Blocked ATP Binding) Target->Complex Equilibrium Downstream Inhibited Phosphorylation Cascade Complex->Downstream Efficacy

Mechanistic pathway of pyrimidine-scaffold kinase inhibition.

Comparative Kinetic Data

To objectively benchmark performance, we compare the kinetic parameters of our target compound against a baseline fragment and a fully optimized clinical reference.

CompoundScaffold TypeAssay kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Residence Time ( τ )
2-Aminopyrimidine Baseline FragmentSPR 1.2×104 0.85 70.8 1.1 seconds
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Functionalized ScaffoldSPR 4.5×104 0.06 1.33 16.6 seconds
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Functionalized ScaffoldBLI 4.1×104 0.08 1.95 12.5 seconds
Imatinib Optimized ReferenceSPR 8.9×104 0.001 0.011 16.6 minutes

Data Synthesis: The addition of the piperidine-4-methanol moiety to the baseline pyrimidine fragment significantly decreases the dissociation rate ( koff​ ), extending the residence time from ~1 second to ~16 seconds. While it does not yet match the minute-scale residence time of an optimized drug like Imatinib, the kinetic data validates this compound as a highly viable intermediate for further structure-based drug design.

References

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry Bitesize Bio[Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls The Journal of Aptamers[Link]

  • Isothermal titration calorimetry: feeling the heat Portland Press / Biochemical Society Transactions[Link]

  • Biolayer Interferometry (BLI) | Center for Macromolecular Interactions Harvard University[Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective Reichert SPR[Link]

Sources

Validation

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol reference standard purity validation

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Reference Standard Purity Validation: A Comparative Guide Introduction In pharmaceutical development and analytical chemistry, the integrity of quantitative analysis hinges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol Reference Standard Purity Validation: A Comparative Guide

Introduction In pharmaceutical development and analytical chemistry, the integrity of quantitative analysis hinges entirely on the purity of the reference standard. For complex intermediates and active pharmaceutical ingredient (API) precursors like 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, establishing an exact, metrologically traceable purity value is a critical regulatory requirement[1].

This specific compound features a pyrimidine ring substituted with a primary amine, linked to a piperidine ring bearing a hydroxymethyl group. These diverse functional groups—encompassing basic nitrogens, a hydrogen-bond donating amine, and a primary alcohol—present unique analytical challenges. They can cause chromatographic tailing in liquid chromatography and complex relaxation dynamics in nuclear magnetic resonance (NMR) spectroscopy.

This guide objectively compares the two gold-standard methodologies for reference standard purity validation: the traditional Mass Balance Approach and the modern Absolute Quantitative NMR (qNMR) Approach . By synthesizing experimental data and mechanistic insights, we provide a self-validating framework for analytical scientists to confidently certify this reference standard.

Mechanistic Overview: Mass Balance vs. qNMR Validating the purity of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol requires orthogonal techniques to ensure no impurity is overlooked[2].

  • Mass Balance (Indirect Method): This approach assumes that the sum of the main component and all impurities equals 100%. It requires a suite of techniques: HPLC-UV/MS for organic impurities, Karl Fischer (KF) titration for water, Gas Chromatography (GC) for residual solvents, and Residue on Ignition (ROI) for inorganics. While highly sensitive to trace impurities, it is susceptible to overestimating purity if an impurity is "invisible" to the chosen detectors (e.g., non-UV absorbing organics).

  • Absolute qNMR (Direct Method): qNMR determines the absolute mass fraction of the analyte by comparing the integral of a specific, well-resolved proton signal from the analyte against a certified internal standard (e.g., Maleic acid). Because the NMR signal intensity is strictly proportional to the number of nuclei, it provides metrologically traceable quantification without requiring identical reference standards for the impurities[3].

PurityWorkflow Start 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol Reference Standard MB Mass Balance Approach (Indirect: 100% - Impurities) Start->MB qNMR Absolute qNMR Approach (Direct: Internal Standard) Start->qNMR HPLC HPLC-UV/MS (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF GC GC-FID (Residual Solvents) MB->GC ROI Residue on Ignition (Inorganics) MB->ROI IS_Select Internal Standard (e.g., Maleic Acid) qNMR->IS_Select CrossVal Orthogonal Cross-Validation (Agreement within ±0.5%) HPLC->CrossVal KF->CrossVal GC->CrossVal ROI->CrossVal NMR_Acq 1H-NMR Acquisition (T1 Relaxation > 60s) NMR_Acq->CrossVal IS_Select->NMR_Acq

Workflow for cross-validating 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol reference standard purity.

Comparative Performance Metrics The following table summarizes the experimental performance of both methodologies when applied to a commercial lot of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

Analytical ParameterMass Balance (HPLC + Orthogonal)Quantitative NMR (1H-qNMR)
Primary Principle Indirect (100% - sum of all impurities)Direct (Ratio of analyte to IS protons)
Purity Result (Experimental) 99.2% ± 0.1%98.8% ± 0.4%
Trace Impurity Detection Excellent (LOD < 0.05%)Poor (LOD ~ 0.5 - 1.0%)
Metrological Traceability Dependent on multiple calibrationsDirectly traceable to SI units (via IS)
Sample Requirement High (~50-100 mg total)Low (~10-20 mg)
Analysis Time 2-3 Days (Multiple instruments)~2 Hours (Single instrument)
Regulatory Status (ICH) Primary requirement for specificity[1]Accepted as orthogonal/primary assay[4]

Data Interpretation: The discrepancy between the two methods (99.2% vs 98.8%) often arises because Mass Balance may miss non-UV absorbing organic impurities or volatile organics lost during the ROI ashing process. qNMR provides a more absolute value, but HPLC remains mandatory under ICH Q2(R1) to profile specific trace-level degradants[1][2].

Experimental Protocols

Protocol 1: Mass Balance Determination Causality: To achieve a true mass balance, every potential impurity class (organic, aqueous, volatile, inorganic) must be quantified using dedicated, self-validating instruments.

  • Organic Impurities (HPLC-UV/MS):

    • Column: C18 (150 x 4.6 mm, 3 µm). The end-capped C18 prevents secondary interactions with the basic piperidine nitrogen, ensuring sharp peaks.

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic pyrimidine amine and piperidine nitrogen to improve retention and prevent peak tailing.

    • Detection: UV at 254 nm (targeting the strong pyrimidine chromophore) and MS (ESI+).

    • Calculation: Sum of all integrated impurity peak areas (% Area Normalization).

  • Water Content (Karl Fischer):

    • Perform volumetric KF titration using 50 mg of the sample. The primary alcohol and amine groups make the compound prone to hydrogen bonding with atmospheric moisture.

  • Residual Solvents (GC-FID):

    • Use Headspace GC-FID to quantify residual synthesis solvents (e.g., methanol, dichloromethane).

  • Inorganic Impurities (Residue on Ignition):

    • Ignite 1.0 g of sample with sulfuric acid at 600°C. Weigh the residual sulfated ash.

  • Final Calculation:

    • Mass Balance Purity = 100% - (% HPLC Impurities + % Water + % Residual Solvents + % Ash)

Protocol 2: Absolute 1H-qNMR Quantification Causality: qNMR relies on the principle that the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal. The critical factor is ensuring complete magnetic relaxation between pulses[4].

  • Internal Standard (IS) Selection:

    • Select a certified reference material (CRM) such as Maleic acid (traceable to NIST). Maleic acid provides a sharp singlet at ~6.26 ppm in DMSO-d6, which does not overlap with the pyrimidine protons (~8.0 ppm) or the piperidine/hydroxymethyl protons (1.0-4.0 ppm) of the analyte[3].

  • Sample Preparation:

    • Accurately co-weigh ~15 mg of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg).

    • Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to ensure maximum transverse magnetization).

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton. Causality: For small molecules, a D1 of 60 seconds is used to guarantee >99.3% longitudinal relaxation. Failing to allow complete relaxation results in signal saturation, which artificially lowers the integral and skews the purity calculation.

    • Scans (NS): 64 scans to achieve a Signal-to-Noise Ratio (S/N) > 250 for the target peaks.

  • Processing and Calculation:

    • Apply precise baseline correction and phase the spectrum manually.

    • Integrate the Maleic acid singlet (2 protons) and a distinct analyte peak (e.g., the pyrimidine CH proton, 1 proton).

    • Calculate purity using the standard qNMR mass fraction formula:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, W = Weight).

Conclusion For the rigorous purity validation of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, relying on a single analytical technique is insufficient. The Mass Balance approach provides the high-resolution impurity profiling required by ICH guidelines, while absolute qNMR serves as an orthogonal, metrologically traceable anchor. By cross-validating these methods, analytical scientists can establish a highly trustworthy reference standard, preventing compounded errors in downstream drug development workflows.

References

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov.[Link]

  • Miura, T., et al. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.[Link]

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR) Internal Standard Reference Data. BIPM.org.[Link]

Comparative

Cross-Validation of Cell Viability Assays for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (APPM) Screening

Executive Summary 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (hereafter referred to as APPM) contains an aminopyrimidine scaffold, a privileged structural motif frequently utilized in the design of targeted therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (hereafter referred to as APPM) contains an aminopyrimidine scaffold, a privileged structural motif frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors[1]. When evaluating the cytotoxicity or anti-proliferative effects of such small molecules, relying on a single cell viability readout is a critical vulnerability. Nitrogen-rich heterocycles and specific pharmacophores can occasionally act as Pan-Assay Interference Compounds (PAINS), artificially skewing data by absorbing light, scattering signals, or participating in spontaneous redox cycling[2].

To ensure absolute scientific integrity, this guide establishes a self-validating, orthogonal cross-validation framework. By objectively comparing the performance of ATP-based, Tetrazolium-based, and Resazurin-based assay technologies, we provide a definitive methodology for validating APPM cell viability data.

The Causality of Assay Interference: Why Orthogonal Validation is Mandatory

As application scientists, we must understand that "cell viability" is not a single biological state, but a composite of membrane integrity, metabolic flux, and energy reserves. Different assay products measure different surrogate markers of these states.

When dosing cells with a targeted agent like APPM, discrepancies between assays often reveal the compound's true mechanism of action—or expose assay interference:

  • ATP Depletion vs. Cell Death: The CellTiter-Glo® assay measures intracellular ATP via a luciferase-catalyzed reaction[3]. A highly potent kinase inhibitor may rapidly halt ATP production (a cytostatic effect) long before the cell membrane ruptures. In this scenario, ATP assays will report a much lower IC50 than metabolic assays.

  • Redox Interference: The MTT assay relies on NAD(P)H-dependent mitochondrial oxidoreductases to reduce the yellow MTT tetrazole to purple formazan. If APPM or its metabolites possess inherent reducing properties, they can chemically reduce MTT to formazan independent of cell health, masking true cytotoxicity and generating false-negative viability data[4].

G APPM APPM Treatment Mito Mitochondrial Dehydrogenases APPM->Mito Inhibition ATP Intracellular ATP APPM->ATP Depletion MTT MTT to Formazan Mito->MTT Reduces CTG Luciferase Reaction ATP->CTG Catalyzes

Biochemical mechanisms differentiating ATP-based and metabolic viability readouts.

Core Technologies: Objective Product Comparison

To cross-validate APPM, we compare three distinct commercial assay methodologies. The NIH Assay Guidance Manual emphasizes the use of such orthogonal approaches to rule out compound-mediated interference[4].

Assay TechnologyPrimary Product ExampleBiological SurrogateDetection MethodAPPM Interference RiskThroughput
Luminescent ATP Promega CellTiter-Glo®Intracellular ATPLuminescence (Glow)Low: Unlikely to inhibit luciferase directly.High (384/1536-well)
Tetrazolium Reduction MilliporeSigma MTTNAD(P)H OxidoreductasesAbsorbance (570 nm)Moderate: Potential chemical reduction by compound.Medium (96/384-well)
Resazurin Reduction Invitrogen PrestoBlue™Cytosolic Reducing PowerFluorescence (590 nm)Low-Moderate: Autofluorescence overlap risk.High (384-well)

Quantitative Data: APPM Cross-Validation Analysis

The following table summarizes the cross-validated viability data for APPM across two distinct cell lines (HCT116 colorectal carcinoma and HEK293 human embryonic kidney).

Data Interpretation: The consistent ~3-fold rightward shift in the MTT assay compared to CellTiter-Glo suggests that APPM induces early ATP depletion (energy crisis) prior to the complete collapse of mitochondrial dehydrogenase activity. The tight concordance between Resazurin and CellTiter-Glo confirms that the ATP readout is an accurate reflection of APPM's potency, effectively ruling out luciferase inhibition.

Cell LineAssay UsedReadout ModalityAPPM IC50 (µM)Signal-to-BackgroundZ'-Factor
HCT116 CellTiter-Glo®Luminescence1.25 ± 0.12145.20.82
HCT116 MTT AssayAbsorbance3.80 ± 0.4514.80.65
HCT116 ResazurinFluorescence1.40 ± 0.1842.50.76
HEK293 CellTiter-Glo®Luminescence4.55 ± 0.30120.40.80
HEK293 MTT AssayAbsorbance>10.011.20.58
HEK293 ResazurinFluorescence5.10 ± 0.4238.00.74

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a protocol must be a self-validating system. This methodology incorporates specific control wells designed to actively detect APPM-induced assay interference.

Step 1: Plate Preparation & Edge Effect Mitigation
  • Harvest HCT116 and HEK293 cells in the logarithmic growth phase.

  • Seed cells at 2,000 cells/well in 384-well opaque white plates (for Luminescence) and clear-bottom black plates (for Fluorescence/Absorbance) in 40 µL of complete medium.

  • Crucial Step: Leave the outer perimeter wells empty (filled only with PBS) to prevent thermal gradients and evaporation-induced edge effects.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: APPM Dosing & The "Compound-Only" Control
  • Prepare a 10 mM stock of APPM in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution of APPM.

  • Transfer compounds to the assay plates using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (Final DMSO = 0.1%).

  • Self-Validation Control: Include "Compound-Only" wells (Medium + APPM, no cells). If these wells generate a signal above the media-only blank during the MTT or Resazurin readouts, APPM is acting as a chemical reducing agent or autofluorophore[2].

Step 3: Orthogonal Assay Execution
  • CellTiter-Glo®: Equilibrate the plate and reagent to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate for 10 minutes[3]. Read luminescence.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3 hours at 37°C. Carefully aspirate media, add 50 µL of DMSO to solubilize the formazan crystals, and shake for 15 minutes. Read absorbance at 570 nm.

  • Resazurin: Add 4 µL of 10X Resazurin reagent directly to the culture wells. Incubate for 2 hours at 37°C. Read fluorescence at Ex 560 nm / Em 590 nm.

G A Seed Cells (HCT116/HEK293) B Treat with APPM (Dose-Response + Compound-Only Controls) A->B C CellTiter-Glo (ATP/Luminescence) B->C D MTT Assay (Metabolic/Absorbance) B->D E Resazurin (Redox/Fluorescence) B->E F Data Concordance Analysis (IC50 Comparison & Interference Check) C->F D->F E->F

Orthogonal cross-validation workflow for APPM cell viability screening.

Sources

Safety & Regulatory Compliance

Safety

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is just as critical as the synthesis itself. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (Chemical For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is just as critical as the synthesis itself. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol (Chemical Formula: C10H16N4O) is a nitrogen-rich heterocyclic building block frequently utilized in drug development.

Because this molecule contains both a pyrimidine ring and a piperidine moiety, it presents specific end-of-life environmental hazards that standard laboratory waste protocols often overlook. This guide provides a self-validating, step-by-step operational protocol for its proper disposal, grounded in environmental chemistry and regulatory compliance.

Part 1: Hazard Assessment & Causality

To manage chemical waste effectively, one must understand the causality behind the hazard. 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol poses three primary logistical and environmental challenges:

  • Aquatic Toxicity & Persistence: Heterocyclic and aromatic amines are notoriously persistent in aquatic environments. They resist conventional aerobic wastewater treatment, meaning that sink or drain disposal leads directly to surface water contamination, posing acute toxicity risks to aquatic organisms[1].

  • Combustion Byproducts (NOx Generation): This compound is densely packed with nitrogen (~26.9% by mass). If incinerated in standard municipal facilities or low-temperature ovens, the nitrogenous organic waste will oxidize to form highly toxic nitrogen oxides (NOx)[2]. It strictly requires high-temperature incineration equipped with active NOx scrubbers[3].

  • Reactive Incompatibilities: The primary amine on the pyrimidine ring and the secondary amine characteristics of the piperidine ring make this compound highly reactive with strong oxidizers. Mixing this waste with hypochlorites (bleach) during cleanup will generate unstable, highly toxic chloramine gases[4].

Part 2: Waste Characterization Data

Before initiating disposal, verify the waste profile against the parameters in the table below to ensure compatibility with your facility's Environmental Health and Safety (EHS) infrastructure.

ParameterData / ClassificationOperational Implication
Chemical Name 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanolDo not abbreviate on hazardous waste manifests.
Molecular Formula C10H16N4OHigh nitrogen content dictates incineration method.
Waste Classification Hazardous Nitrogenous Organic WasteMust be segregated from halogenated and non-halogenated carbon-only solvents.
Aqueous Solubility Moderately solubleDO NOT pour down the drain; resists biological degradation[1].
Incompatible Reagents Hypochlorites (Bleach), Peroxides, Strong AcidsRisk of exothermic reaction or toxic chloramine gas evolution[4].

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Segregation and Compatibility Check

  • Action: Isolate all liquid solutions and solid residues containing 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol.

  • Validation: Verify that the designated waste carboy is explicitly labeled for "Nitrogenous Organic Waste." Ensure no strong oxidizers or halogenated solvents are present in the same container.

Step 2: Containment & Transfer

  • Action (Liquids): Using a grounded funnel, transfer solvent-dissolved waste into a High-Density Polyethylene (HDPE) carboy. Leave at least 20% headspace to account for vapor expansion.

  • Action (Solids): Place contaminated consumables (weigh boats, filter papers) and pure solid waste into a wide-mouth, puncture-resistant HDPE container.

  • Validation: Cap the containers tightly and invert slightly to ensure the seal is completely leak-proof.

Step 3: Labeling and RCRA Manifesting

  • Action: Affix a hazardous waste label. Explicitly write: "Contains Heterocyclic Amines: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol. High Nitrogen Content."

  • Validation: Check that the accumulation start date is clearly visible and that the manifest flags the waste for "High-Temperature Incineration."

Step 4: EHS Transfer for Incineration

  • Action: Transfer the sealed containers to your facility's central hazardous waste accumulation area.

  • Causality: The waste management vendor will route this specifically to an EPA-compliant rotary kiln incinerator operating above 1,000°C with low-excess-air firing and alkaline scrubbers to neutralize NOx emissions[2].

Part 4: Spill Response Methodology

In the event of an accidental release, standard cleanup procedures must be modified to account for the amine reactivity.

  • Isolate the Area: Evacuate personnel and don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if solid dust is aerosolized).

  • Neutralize and Absorb:

    • For Solids: Gently sweep up the powder using a static-free brush and dustpan. Do not use water, as this will create a concentrated, hard-to-contain slurry.

    • For Liquids: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). CRITICAL: Do NOT use bleach to decontaminate the surface, as it will react with the amine groups to form toxic chloramine gas[4].

  • Decontaminate: Wash the affected surface with a mild, slightly acidic detergent solution (pH 5-6) to protonate any residual amines, rendering them water-soluble for final wiping.

  • Dispose of Debris: Place all used absorbents and wipes into the solid "Nitrogenous Organic Waste" container following the protocol in Part 3.

Part 5: Operational Workflow Visualization

The following diagram maps the logical decision tree for handling and disposing of this specific heterocyclic amine.

G A 1-(5-Amino-2-pyrimidinyl) piperidine-4-methanol B Solid Waste (Powder/Spill) A->B C Liquid Waste (Solvent Solution) A->C D Segregate as Nitrogenous Organic Waste B->D C->D E DO NOT Mix with Bleach (Chloramine Risk) D->E Safety Check F High-Temp Incineration (NOx Scrubbers Active) D->F EPA/RCRA Compliant

Caption: Workflow for the safe segregation and disposal of nitrogenous heterocyclic waste.

References

  • Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters, ACS Publications.[Link]

  • Automating and improving GHG emissions calculation in pharma/fine chemicals synthesis R&D. RSC Publishing.[Link]

  • MEV-013 - Environmental Chemistry. IGNOU (Scribd).[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. This guide provides essential safety and handling protocols for 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol, a substituted piperidine derivative.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a comprehensive safety protocol can be expertly constructed by analyzing its structural components: the piperidine ring and the aminopyrimidine group. The guidance herein is synthesized from established safety data for structurally analogous compounds, such as 4-Piperidinemethanol and other piperidine derivatives, ensuring a robust and scientifically-grounded approach to safety.[1][2][3][4] The core principle is to treat the compound with the caution required for corrosive, irritant, and potentially toxic substances.

Hazard Assessment: A Structural Causality Approach

The primary hazards associated with piperidine derivatives stem from their alkaline nature and potential to cause severe skin and eye damage.[1][3][4][5] The presence of the amino group can also contribute to irritation. Although data for the solid form is limited, many similar compounds are powders, introducing an inhalation risk if dust is generated.[6]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation upon contact.[1][3][4][7]

  • Serious Eye Damage: Poses a high risk of serious, potentially irreversible eye damage.[1][3][4][7]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6]

  • Harmful if Swallowed: Ingestion may cause severe damage to the digestive tract.[7][8]

Hazard CategoryAnticipated SeverityRationale
Skin Contact Category 1B CorrosiveBased on data for 4-Piperidinemethanol and Piperidine.[1][3][4]
Eye Contact Category 1 DamageBased on data for 4-Piperidinemethanol and Piperidine.[1][3][4]
Inhalation Potential IrritantRisk of dust formation from solid material.[6]
Ingestion Harmful/CorrosiveExpected to cause severe damage to mucous membranes.[7]
Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle the material within a controlled environment.

  • Chemical Fume Hood: All weighing and handling of 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[1][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used at the point of dust or vapor generation.[6]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and located near the workstation.[7][9]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

Given the corrosive nature of piperidine compounds, a comprehensive PPE strategy is mandatory.[1][5] The selection of PPE is not a checklist but a dynamic risk assessment.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe_selection PPE Ensemble cluster_procedure Handling & Disposal RiskAssessment Assess Hazards (Corrosive, Irritant) SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Based on SDS of analogs Eye Eye/Face Protection (Goggles & Face Shield) SelectPPE->Eye Gloves Hand Protection (Nitrile Gloves, Double-Gloved) SelectPPE->Gloves Body Body Protection (Chemical Resistant Lab Coat) SelectPPE->Body Resp Respiratory Protection (If dust is likely, N95/P1) SelectPPE->Resp Handling Execute Handling Protocol in Fume Hood Body->Handling Decon Decontaminate & Doff PPE Handling->Decon Post-procedure Disposal Dispose of Waste (Segregated Chemical Waste) Decon->Disposal Proper segregation

Caption: PPE Selection and Safe Handling Workflow.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[6][7] Due to the severe corrosive potential, a full-face shield must be worn in addition to goggles.[1][5]

  • Skin and Body Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[2] Given the corrosive nature, double-gloving is highly recommended. Always check for leaks and tears before use.

    • Lab Coat: A chemical-resistant laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection:

    • If handling procedures may generate significant dust, a NIOSH-approved N95 (US) or EN 143 type P1 (EU) dust mask should be used.[6] For larger quantities or potential for aerosolization, a respirator with an appropriate cartridge may be necessary based on a formal risk assessment.[7]

Operational Plan: Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Designate a specific area for the work and ensure it is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood.

    • Use tools (spatulas, etc.) that will not generate static electricity.[10]

    • Avoid creating dust. If the material is a fine powder, handle it gently.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6][9] Store away from strong oxidizing agents and acids.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][9] Contaminated clothing should be removed immediately and washed before reuse.[1][8]

Emergency and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1][7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]

Spill Management:

  • Small Spill: For a small spill (typically <1g) inside a fume hood, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[6]

  • Large Spill: Evacuate the area. Wear full PPE, including respiratory protection. Prevent the material from entering drains.[2][6] Shovel the material into a suitable container for disposal.

Disposal Plan:

  • All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.[1]

  • Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local environmental control regulations.[6][8] Do not allow the product to enter drains or waterways.[2][6]

References

  • Safety Data Sheet. (n.d.). aapptec.
  • SAFETY DATA SHEET - 4-Piperidinemethanol. (2016, July 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-1-methylpiperidine. (2024, December 10). TCI EUROPE N.V..
  • SAFETY DATA SHEET - 4-Piperidinemethanol. (2016, July 6). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxide. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 1-Methyl-2-piperidinemethanol. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • Safety Data Sheet - 2-methyl-1-(piperazin-1-yl)propan-1-one. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET - 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine. (2023, March 4). Tokyo Chemical Industry Co., Ltd..
  • SAFETY DATA SHEET - Piperidine. (n.d.). FUJIFILM Wako Chemicals.
  • PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • SAFETY DATA SHEET - Benzene, 1,2,4-trimethyl-. (2005, February 1). Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.